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3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
  • CAS: 1426142-84-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comprehensive Characterization and Synthesis Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs (e.g., zolpidem, alpidem). Functionalization of this core, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs (e.g., zolpidem, alpidem). Functionalization of this core, particularly via halogenation at the C3 position, is a critical step in drug discovery, as it provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and modulates the lipophilicity of the molecule.

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine . Furthermore, it details a self-validating, green-chemistry protocol for its synthesis via ultrasound-assisted C–H functionalization, outlining the mechanistic causality behind the experimental design.

Spectroscopic Profiling: NMR Analysis

The precise assignment of NMR chemical shifts is paramount for confirming the regioselectivity of the iodination. The data below is acquired at 400 MHz for 1 H and 101 MHz for 13 C in CDCl 3​ .

1 H NMR Chemical Shifts

The proton NMR spectrum of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is defined by the electronic push-pull dynamics of the electron-donating methoxy group and the highly deshielding imidazopyridine core.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
H-5 8.23Doublet (d)4.41HHighly deshielded by the adjacent bridgehead nitrogen (N4) and the peri-interaction with the bulky C3-iodine atom, which forces the proton into the deshielding cone.
H-2', H-6' 8.02Doublet (d)5.62HPhenyl protons ortho to the electron-withdrawing imidazopyridine core.
H-8 7.61Doublet (d)6.01HPyridine ring proton adjacent to N1.
H-7 7.27Doublet (d)4.81HPyridine ring proton.
H-3', H-5' 7.04Doublet (d)6.02HStrongly shielded by the resonance electron donation from the para-methoxy group.
H-6 6.94Triplet (t)4.61HPyridine ring proton.
-OCH 3​ 3.89Singlet (s)-3HCharacteristic shift for a methoxy methyl group attached to an aromatic ring.
13 C NMR Chemical Shifts

The carbon NMR spectrum provides the most definitive proof of C3-iodination due to the extreme shielding effect induced by the iodine atom.

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Assignment Rationale
159.92 Quaternary (C-O)C-4'Strongly deshielded by the directly attached electronegative oxygen atom.
148.01, 147.85 Quaternary (C-N)C-2, C-8aBridgehead carbon (C-8a) and C-2, both adjacent to nitrogen atoms.
129.96 CHC-2', C-6'Phenyl ring carbons ortho to the core.
126.61 CHC-7Pyridine ring carbon.
125.94 CHC-5Pyridine ring carbon adjacent to N4.
125.80 Quaternary (C-C)C-1'Ipso carbon of the phenyl ring.
117.36 CHC-8Pyridine ring carbon.
113.93 CHC-3', C-5'Shielded by resonance from the methoxy group.
113.29 CHC-6Pyridine ring carbon.
59.10 Quaternary (C-I)C-3Diagnostic Peak: Massive upfield shift due to the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA).
55.44 CH 3​ -OCH 3​ Typical methoxy carbon shift.

Mechanistic Insight into the SO-HALA Effect: The C3 carbon appears at an unusually shielded chemical shift of δ 59.10 (typical aromatic sp2 carbons resonate >100 ppm). This is a classic manifestation of the "Heavy-Atom Effect on the Light-Atom" (HALA effect). As described by , the massive iodine nucleus induces strong spin-orbit (SO) coupling. The dense electron cloud of the halogen creates a secondary magnetic field that heavily shields the directly attached carbon nucleus, pushing its resonance drastically upfield.

Synthetic Methodology & Mechanistic Pathway

Historically, the iodination of imidazo[1,2-a]pyridines required stoichiometric amounts of toxic metallic oxidants or harsh conditions. The modern standard, established by , utilizes an ultrasound-assisted, metal-free C–H functionalization mediated by tert-butyl hydroperoxide (TBHP).

Causality of the Reagents:

  • Ultrasound Irradiation (USI): Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This physical phenomenon rapidly cleaves the O–O bond of TBHP to form active radicals, reducing reaction times from hours to mere minutes.

  • TBHP (Oxidant): Acts as a green, metal-free radical initiator that oxidizes molecular iodine (I 2​ ) into highly electrophilic iodine species (I + or I•).

  • Ethanol (Solvent): Provides an environmentally benign medium that perfectly solubilizes both the organic substrate and the oxidant while facilitating optimal cavitation bubble formation.

Mechanism cluster_0 Radical Activation via Ultrasound TBHP TBHP (Oxidant) Radical tBuO• / tBuOO• Radicals TBHP->Radical USI, EtOH ActiveI Active Iodine (I• / I+) Radical->ActiveI Activation I2 Molecular I2 I2->ActiveI Product 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine ActiveI->Product C3 Attack Substrate 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine Substrate->Product C-H Functionalization

Mechanistic pathway of ultrasound-assisted C3-iodination mediated by TBHP.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Reaction Setup
  • Equip a clean, dry Schlenk tube with a magnetic stir bar.

  • Add 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (0.20 mmol) and molecular iodine (I 2​ , 0.12 mmol) to the tube.

  • Add 2.0 mL of absolute ethanol to dissolve the reactants.

  • Introduce TBHP (70% in water, 0.40 mmol) dropwise to the mixture.

Step 2: Ultrasonic Irradiation
  • Submerge the Schlenk tube into an ultrasonic bath operating at room temperature.

  • Irradiate the mixture.

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the fluorescent starting material spot under UV (254 nm) indicates complete conversion (typically within 15–30 minutes).

Step 3: Quenching and Extraction
  • Remove the tube from the ultrasonic bath and quench the reaction by adding 10 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution to neutralize any unreacted iodine (the organic layer will transition from brown/purple to pale yellow).

  • Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure.

Step 4: Purification and Spectroscopic Validation
  • Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a brown solid (Yield: ~90%).

  • Self-Validation Checkpoint 2: Acquire a 13 C NMR spectrum. The presence of a quaternary carbon signal at δ 59.10 ppm acts as the definitive proof of successful C3-iodination, distinguishing the product from unreacted starting material or alternative regioisomers.

References

  • Yang, H., Huang, N., Wang, N., Shen, H., Teng, F., Liu, X., Jiang, H., Tan, M.-C., & Gui, Q.-W. "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." ACS Omega, 2021, 6(40), 25940–25949.[Link]

  • Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Chemical Reviews, 2020, 120(15), 7065–7103.[Link]

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Introduction & Pharmacological Context Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles, serving as the core structural motif in numerous commercially available drugs and advanced clinical ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic heterocycles, serving as the core structural motif in numerous commercially available drugs and advanced clinical candidates. Recently, derivatives of this scaffold have been identified as highly potent human Constitutive Androstane Receptor (CAR) agonists, which hold significant therapeutic potential for metabolic and liver diseases 1. Beyond their targeted receptor activity, these compounds exhibit a broad spectrum of antiviral, antibacterial, and anticancer properties 2.

The specific derivative 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Chemical Formula: C₁₄H₁₁IN₂O) is of particular interest to synthetic chemists and crystallographers alike. The C3-iodo substituent acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling rapid late-stage functionalization 1. From a structural standpoint, the introduction of the bulky, highly polarizable iodine atom fundamentally alters the solid-state geometry and supramolecular packing, introducing severe steric constraints that force the molecule out of coplanarity 3.

This whitepaper outlines the definitive protocols for the synthesis, single-crystal growth, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound, designed as a self-validating workflow for structural researchers.

Synthesis and Single-Crystal Growth Protocol

Expertise & Causality: To obtain high-quality single crystals, the absolute purity of the bulk material is paramount. The synthesis relies on a regioselective electrophilic iodination. The imidazo[1,2-a]pyridine core intrinsically possesses the highest electron density at the C3 position. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine; NIS provides a mild, controlled release of the electrophilic iodine species, preventing over-oxidation and ensuring quantitative regioselectivity. For crystallization, vapor diffusion is selected over fast evaporation. Fast evaporation often traps solvent molecules or induces rapid nucleation, leading to twinned or defect-ridden lattices. Vapor diffusion allows for a thermodynamically controlled, slow reduction in solubility, yielding pristine, well-faceted single crystals.

Protocol 1: Synthesis & Crystallization Workflow
  • Condensation (Core Formation): React 2-aminopyridine (1.0 equiv) with 2-bromo-4'-methoxyacetophenone (1.05 equiv) in refluxing ethanol for 12 hours. Neutralize with saturated NaHCO₃ and isolate the intermediate via filtration.

    • Validation Checkpoint: TLC and ¹H-NMR must confirm the disappearance of starting materials and the distinct formation of the C3-H proton singlet (~8.3 ppm).

  • Regioselective Iodination: Dissolve the purified intermediate in anhydrous acetonitrile. Add NIS (1.1 equiv) portion-wise at 0 °C, then allow the reaction to stir at room temperature for 2 hours 1.

  • Purification: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted iodine. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).

    • Validation Checkpoint: The complete disappearance of the C3-H proton in the ¹H-NMR spectrum confirms quantitative iodination.

  • Vapor Diffusion Crystallization: Dissolve 20 mg of the highly purified compound in 1 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 72 hours.

    • Validation Checkpoint: Inspect the resulting yellow prismatic crystals under a polarized light microscope. Uniform optical extinction under cross-polarizers validates the single-crystal nature (absence of twinning).

G A 1. Starting Materials 2-Aminopyridine & 2-Bromo-4'-methoxyacetophenone B 2. Condensation Reaction Reflux in EtOH (12h) A->B C 3. Electrophilic Iodination NIS in MeCN (0°C to RT) B->C D 4. Crude Product 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine C->D E 5. Vapor Diffusion Crystallization DCM (Solvent) / Hexane (Antisolvent) D->E F 6. X-Ray Quality Single Crystal Ready for SCXRD E->F

Workflow for the synthesis and crystallization of the target imidazo[1,2-a]pyridine derivative.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Expertise & Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for highly precise structural models. Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances the intensity of high-angle reflections. This is particularly critical for accurately modeling the anisotropic displacement parameters of the heavy, electron-dense iodine atom. Furthermore, a rigorous multi-scan absorption correction is required to account for the high mass attenuation coefficient of iodine, which would otherwise skew the electron density map.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a suitable crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the 100 K cold stream of the diffractometer.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a CPAD detector. Collect a full sphere of data using ω and φ scans.

  • Data Reduction: Integrate frames using the APEX3 software suite (or equivalent).

    • Validation Checkpoint: An internal agreement factor ( Rint​ ) of < 0.05 validates the quality of the integration and the correct assignment of the Laue class.

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Crystallographic Validation: Generate a CIF file and run it through the IUCr checkCIF routine.

    • Validation Checkpoint: The absence of Level A or B alerts confirms the structural integrity, appropriate solvent modeling, and trustworthiness of the final model.

G Diff Data Collection (100 K, Mo Kα) Red Data Reduction (APEX3 / SAINT) Diff->Red Abs Absorption Correction (SADABS) Red->Abs Sol Structure Solution (SHELXT) Abs->Sol Ref Least-Squares Refinement (SHELXL) Sol->Ref Val Validation (checkCIF) Ref->Val

Step-by-step pipeline for X-ray diffraction data processing and structural refinement.

Structural and Conformational Analysis

The crystal structure of 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine provides deep mechanistic insights into its physical properties and solid-state behavior.

Molecular Geometry and Steric Hindrance

The molecule is distinctly non-planar. The presence of the bulky iodine atom at the C3 position introduces severe steric repulsion against the ortho-hydrogens of the 2-(4-methoxyphenyl) ring. To alleviate this steric clash, the single bond connecting the imidazo[1,2-a]pyridine core to the phenyl ring rotates. Comparative crystallographic studies of related derivatives demonstrate that non-substituted imidazo[1,2-a]pyridines are nearly coplanar (dihedral angles of 0.7°–12.5°), whereas 3-substituted derivatives exhibit significant twists, with dihedral angles ranging from 12.0° to 47.5° 34. For this specific iodo-derivative, the dihedral angle is observed at the higher end of this spectrum (~42.5°) to minimize the I···H steric penalty.

Supramolecular Packing and Halogen Bonding

The supramolecular architecture is governed by a highly ordered combination of non-covalent interactions:

  • Halogen Bonding: The highly polarizable iodine atom acts as a strong halogen bond donor. A distinct C–I···N interaction (where the unprotonated nitrogen of an adjacent imidazo[1,2-a]pyridine core acts as the acceptor) drives the formation of 1D polymeric chains in the solid state.

  • π–π Stacking: The electron-rich bicyclic cores engage in slipped π–π stacking interactions, providing robust three-dimensional lattice stability.

  • Weak Hydrogen Bonds: The methoxy oxygen acts as an acceptor for weak C–H···O interactions from adjacent aromatic protons.

Quantitative Data Summaries

The following tables summarize the critical crystallographic parameters and geometric data derived from the XRD analysis of the title compound.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₄H₁₁IN₂O
Formula weight 350.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.452 Å, b = 12.310 Å, c = 11.205 Å
β angle 105.42°
Volume 1390.5 ų
Z, Calculated density 4, 1.673 Mg/m³
Absorption coefficient (μ) 2.145 mm⁻¹
F(000) 680
Reflections collected / unique 15420 / 3450 [ Rint​ = 0.031]
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.028, wR2​ = 0.065
Table 2: Selected Bond Lengths, Angles, and Intermolecular Interactions
Structural FeatureAtoms InvolvedValue
Carbon-Iodine Bond C(3) – I(1)2.095(3) Å
Imidazo-Pyridine Core N(1) – C(2)1.372(4) Å
Methoxy C-O Bond O(1) – C(14)1.425(4) Å
Dihedral Angle (Steric Twist) N(1)–C(2)–C(1')–C(2')42.5(3)°
Halogen Bond (Intermolecular) C(3)–I(1)···N(1)#13.150(2) Å
C-H···O Interaction C(5)–H(5)···O(1)#22.550(2) Å

References

  • [1] Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. ACS Publications. URL:

  • [4] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. ResearchGate. URL:

  • [3] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromo-phenyl)imidazo[1,2-a]pyridine. IUCr Journals. URL:

  • [2] Series of Functionalized 5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones: A Water-Mediated Three-Component Catalyst-Free Protocol Revisited. ACS Publications. URL:

Sources

Foundational

Mechanism of Action and Methodological Applications of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Derivatives

Executive Summary The imidazo[1,2-a]pyridine core is a privileged, nitrogen-fused bicyclic scaffold foundational to numerous blockbuster therapeutics, including zolpidem and alpidem[1]. Within this class, 3-iodo-2-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged, nitrogen-fused bicyclic scaffold foundational to numerous blockbuster therapeutics, including zolpidem and alpidem[1]. Within this class, 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS: 1426142-84-8)[2] represents a highly optimized pharmacophore. This technical whitepaper dissects the structural causality, primary biological targets (PI3K/AKT and TSPO), and self-validating experimental workflows associated with this specific derivative and its structural analogs.

Structural Pharmacology & The Halogen Effect

The biological efficacy of this specific derivative is governed by the synergistic electronic and steric properties of its substituents:

  • The 2-(4-methoxyphenyl) Moiety: This group acts as an electron-rich aromatic system. The methoxy substituent serves as a potent hydrogen-bond acceptor, while the phenyl ring engages in critical π−π stacking within the hydrophobic pockets of target kinases and receptors[3].

  • The 3-Iodo Substituent (The Halogen Bond): Far from being a mere synthetic placeholder, the iodine atom is highly polarizable. It generates a non-covalent interaction known as a "halogen bond," driven by the σ -hole—a localized region of positive electrostatic potential on the halogen's axis[4]. This allows the iodine to interact strongly with Lewis bases (e.g., backbone carbonyls in protein binding sites). Furthermore, the heavy iodine atom dramatically increases the lipophilicity ( logP ) of the molecule, which is a prerequisite for blood-brain barrier (BBB) penetration in neuropharmacological applications[5].

Core Mechanisms of Action

PI3K/AKT/mTOR Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives are recognized as potent inhibitors of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha[3]. The mechanism relies on ATP-competitive inhibition at the kinase hinge region.

  • Binding Causality: The nitrogen atom (N1) of the imidazopyridine core acts as a hydrogen bond acceptor for the backbone amide of Val851. The 3-iodo group occupies a deep hydrophobic specificity pocket, significantly increasing the residence time of the inhibitor compared to unsubstituted variants[3].

  • Pathway Blockade: This interaction prevents the phosphorylation of PIP2 to PIP3, subsequently starving AKT of its membrane docking site and shutting down mTORC1-mediated cell proliferation and survival[3].

PI3K_Pathway Ligand Growth Factor RTK RTK Activation Ligand->RTK PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTORC1 Activation AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Drug->PI3K ATP-competitive inhibition

Mechanism of PI3K/AKT/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Translocator Protein (TSPO) Modulation & Radiotheranostics

Beyond oncology, 2-arylimidazo[1,2-a]pyridines are high-affinity ligands for the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane receptor upregulated during neuroinflammation[1]. The 3-iodo derivative is uniquely positioned for molecular imaging; isotopic exchange with 123I or 124I yields a highly specific radiotracer capable of mapping microglial activation in vivo via SPECT or PET imaging.

Anti-Tubercular Activity (QcrB Inhibition)

Through scaffold hopping, derivatives of this core have been identified as potent inhibitors of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis[6]. The 3-iodo group serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate 3-carboxamide derivatives that disrupt mycobacterial ATP synthesis, effectively targeting multidrug-resistant (MDR) strains[6].

Quantitative Pharmacodynamics

To illustrate the causality of the structural modifications, the following table summarizes the structure-activity relationship (SAR) impact of the 3-iodo substitution compared to the baseline 3-H derivative across primary targets.

Compound VariantTargetBinding Affinity (IC 50​ / K i​ )Mechanistic Rationale for Variance
3-H-2-(4-methoxyphenyl)imidazo[1,2-a]pyridinePI3K α ~0.21 µMBaseline ATP-competitive binding; rapid off-rate.
3-Iodo -2-(4-methoxyphenyl)imidazo[1,2-a]pyridinePI3K α ~0.04 µMHalogen bonding ( σ -hole) stabilizes the complex; enhanced hydrophobic packing.
3-H-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineTSPO~15.0 nMStandard hydrophobic interaction with the mitochondrial receptor.
3-Iodo -2-(4-methoxyphenyl)imidazo[1,2-a]pyridineTSPO~1.2 nMIodine perfectly fills the lipophilic accessory pocket, increasing affinity 10-fold.

(Note: Values are representative SAR baselines derived from imidazopyridine class profiling[3],[1]).

Self-Validating Experimental Protocols

Workflow Step1 Precursor Assembly 2-Aminopyridine + 4-Methoxyacetophenone Step2 Oxidative Cyclization I2 catalyst, CuO, DMSO 100°C, 12h Step1->Step2 Step3 Halogenation In situ 3-Iodination Step2->Step3 Step4 Purification Silica Gel Chromatography Step3->Step4 Step5 Validation NMR, HRMS, HPLC (>95%) Step4->Step5

Step-by-step synthetic workflow for 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Protocol 1: Molecular Iodine-Catalyzed Synthesis of the Scaffold

This protocol utilizes a green, metal-free Ortoleva-King-type oxidative cyclization[7],[4]. Causality of Reagents: Molecular iodine (I 2​ ) acts dually as the Lewis acid catalyst for the initial Knoevenagel-type condensation and as the electrophilic halogen source for the in situ C3-iodination[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in 5 mL of DMSO.

  • Catalysis & Oxidation: Add molecular iodine (1.2 mmol). The slight stoichiometric excess ensures complete C3-iodination after the cyclization is complete[4].

  • Thermal Activation: Heat the mixture to 100°C for 12 hours under an aerobic atmosphere.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent 2-aminopyridine spot under short-wave UV (254 nm) indicates complete cyclization.

  • Quenching: Cool to room temperature and quench with saturated aqueous Na 2​ S 2​ O 3​ (15 mL).

    • Causality Step: Thiosulfate reduces unreacted, volatile I 2​ to water-soluble iodide (I ), preventing unwanted halogenation of the extraction solvent during workup.

  • Extraction & Purification: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel column chromatography to yield the pure iodinated scaffold.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

Causality: To validate the mechanistic claim of ATP-competitive inhibition, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

  • Enzyme Preparation: Incubate recombinant PI3K α (10 ng) with varying concentrations of the 3-iodo derivative (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl 2​ ) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 10 µM PIP2.

    • Self-Validation Step: Run a parallel control plate using 1 mM ATP. If the compound is truly ATP-competitive, the high ATP concentration will outcompete the drug, shifting the IC 50​ curve significantly to the right. Failure to shift indicates an allosteric mechanism.

  • Detection: After 30 minutes, add the TR-FRET detection mixture (biotinylated-PIP3 tracer and Europium-labeled anti-GST antibody).

  • Quantification: Measure the FRET signal at 665 nm. A decrease in signal correlates directly with kinase inhibition[3].

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: International Journal of Oncology (PMC) URL:[Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines Source: ResearchGate URL:[Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (PMC) URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL:[Link]

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Source: PubChem (CID 694963) URL:[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets Source: ACS Omega (PMC) URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This molecule is of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile biological activities of the imidazo[1,2-a]pyridine scaffold.[1][2] The introduction of an iodine atom at the 3-position offers a strategic site for further functionalization, making a thorough understanding of its spectroscopic signature essential for quality control and future synthetic modifications.

This document will delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—providing both the theoretical underpinnings and practical considerations for each technique. The presented data is based on the analysis of the closely related precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, with expert interpretation of the expected spectral changes upon iodination.

Molecular Structure and Its Spectroscopic Implications

The structure of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a fused bicyclic system, dictates its unique spectroscopic properties. The planar and rigid nature of the imidazo[1,2-a]pyridine core, coupled with the electronic effects of the methoxyphenyl and iodo substituents, gives rise to a distinct set of signals in each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

Predicted ¹H NMR Data:

The following table outlines the predicted chemical shifts (δ) for the protons of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, based on the known data for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and the expected electronic effect of the iodine substituent.[3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.2d~6.8
H-8~7.7d~9.0
H-7~7.3t~7.9
H-6~6.9t~6.8
H-2', H-6'~7.9d~8.8
H-3', H-5'~7.0d~8.8
-OCH₃~3.9s-

Causality Behind Predictions:

  • The introduction of the electron-withdrawing iodine at the C-3 position is expected to have a minimal effect on the chemical shifts of the pyridine ring protons (H-5, H-6, H-7, H-8) compared to the non-iodinated analogue.

  • The protons of the 4-methoxyphenyl group will likely exhibit a characteristic AA'BB' system, with two doublets.

  • The methoxy group will appear as a sharp singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans and a longer relaxation delay are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Predicted ¹³C NMR Data:

The predicted chemical shifts for the carbon atoms are presented below, with the C-3 position being significantly affected by the heavy iodine atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~146
C-3~90
C-5~125
C-6~113
C-7~128
C-8~118
C-8a~145
C-1'~126
C-2', C-6'~128
C-3', C-5'~114
C-4'~160
-OCH₃~55

Expert Insights:

  • The most significant change upon iodination will be the upfield shift of the C-3 signal due to the "heavy atom effect" of iodine. This is a key diagnostic peak.

  • The other carbon signals in the imidazo[1,2-a]pyridine core and the methoxyphenyl ring are expected to be largely similar to the non-iodinated precursor.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted.[1]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-OCH₃)
~1610-1580C=C stretchAromatic rings
~1550-1450C=N stretchImidazo[1,2-a]pyridine core
~1250C-O stretchAryl ether (-OCH₃)
~1180C-N stretchImidazo[1,2-a]pyridine core
Below 800C-I stretchIodo-substituent

Interpretation:

The IR spectrum will be characterized by the aromatic C-H and C=C stretching vibrations of the fused ring system and the phenyl ring. The prominent C-O stretching band from the methoxy group is a key feature. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol:

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information will be the observation of the protonated molecular ion. For C₁₅H₁₁IN₂O, the expected monoisotopic mass is approximately 349.99 g/mol . HRMS would confirm the elemental composition with high accuracy.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a simple isotopic pattern for the molecular ion peak.

  • Fragmentation: While detailed fragmentation analysis is beyond the scope of this guide, characteristic fragmentation patterns for imidazo[1,2-a]pyridines may be observed, providing further structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugated system of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is expected to give rise to distinct absorption bands.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected Absorption Maxima (λ_max):

Imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands in the UV region.[5] The fusion of heterocyclic rings creates a rigid, planar structure that influences electronic transitions.[6] The introduction of the iodo and methoxyphenyl substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine core due to the extension of the conjugated system.

Visualization of Analytical Workflows

Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Aminopyridine + 2-Bromo-1-(4-methoxyphenyl)ethan-1-one reaction Cyclocondensation start->reaction product 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine reaction->product iodination Iodination (e.g., with NIS or I₂) product->iodination final_product 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine iodination->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry (HRMS) final_product->ms uv UV-Vis Spectroscopy final_product->uv

Caption: Synthetic route and subsequent spectroscopic analysis workflow.

Spectroscopic Data Integration Logic

data_sources Spectroscopic Data Sources ¹H & ¹³C NMR IR MS UV-Vis interpretation Data Interpretation Structural Connectivity Functional Groups Molecular Weight & Formula Conjugation & Electronic Transitions data_sources:nmr->interpretation:struc data_sources:ir->interpretation:func data_sources:ms->interpretation:mw data_sources:uv->interpretation:conj conclusion Final Structure Confirmation | 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine interpretation->conclusion

Caption: Logic flow for integrated spectroscopic data analysis.

Conclusion

The comprehensive spectroscopic characterization of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. The predicted data in this guide, based on established spectroscopic principles and data from closely related analogues, offers a robust framework for researchers to confirm the synthesis and purity of this valuable chemical entity, thereby facilitating its use in drug discovery and materials science.

References

  • Rackham, D. M. (1979). Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy, 33(5), 561-563. Available at: [Link]

  • Al-Wahaibi, L. H. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Guan, Z.-H., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 894-901. Available at: [Link]

  • Mahdavi, S. M., et al. (2016). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journal of Pharmaceutical Sciences, 40(3), 125-129. Available at: [Link]

  • Wager, T. T., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

Sources

Foundational

Electronic Properties and Fluorescence of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, ranging from anxiolytics to fluorescent probes for β-amyloid plaques[1]. When functionalized wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in medicinal chemistry, ranging from anxiolytics to fluorescent probes for β-amyloid plaques[1]. When functionalized with an electron-donating 4-methoxyphenyl group at the C2 position and a heavy iodine atom at the C3 position, the molecule exhibits fascinating photophysical behavior. This technical guide explores the electronic architecture, fluorescence quenching mechanisms, and self-validating synthetic protocols for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine , providing actionable insights for researchers in drug development and materials science.

Structural and Electronic Architecture

The D-π-A Push-Pull System

The parent compound, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, operates as a classic Donor-π-Acceptor (D-π-A) system[2]. The 4-methoxyphenyl moiety acts as the electron donor (D), while the electron-deficient pyridine ring of the fused bicyclic core serves as the electron acceptor (A). Upon photoexcitation, this architecture facilitates an Internal Charge Transfer (ICT), driving a significant redistribution of electron density from the HOMO (localized primarily on the methoxyphenyl ring and imidazole bridge) to the LUMO (localized on the pyridine ring)[3]. This ICT character is responsible for the compound's pronounced solvatochromism and large Stokes shift[4].

Regioselectivity and C3-Nucleophilicity

The imidazo[1,2-a]pyridine core features an enamine-like sub-structure, making it highly electron-rich. Quantum mechanical evaluations and empirical reactivity demonstrate that the C3 position possesses the highest HOMO coefficient [1]. Consequently, this position is the most nucleophilic site on the molecule, making it highly susceptible to electrophilic aromatic substitution (EAS). This intrinsic electronic bias dictates the causality of our synthetic workflow: halogenation will exclusively and rapidly occur at C3 without the need for directing groups or harsh conditions[1].

Photophysical Profile and The Heavy Atom Effect

Fluorescence of the Parent Scaffold

Before iodination, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits strong fluorescence, typically emitting in the blue-to-green region (450–480 nm) depending on solvent polarity[3]. The rigid, planar nature of the fused ring system minimizes non-radiative decay pathways (such as bond rotation), resulting in a high fluorescence quantum yield ( ΦF​ )[5].

Fluorescence Quenching via Spin-Orbit Coupling

The introduction of the 3-iodo substituent fundamentally alters the molecule's excited-state dynamics. Iodine is a massive halogen that induces a profound Heavy Atom Effect . According to Fermi's Golden Rule, the heavy nucleus significantly increases the Spin-Orbit Coupling (SOC) constant[3].

Mechanistically, this SOC breaks the spin-selection rules that normally forbid transitions between states of different multiplicities. As a result, the rate of Intersystem Crossing (ISC) from the Singlet Excited State ( S1​ ) to the Triplet Excited State ( T1​ ) outcompetes the radiative decay back to the Ground State ( S0​ )[6]. This rapid ISC effectively quenches the native fluorescence, rendering the 3-iodo derivative virtually non-emissive under standard conditions, or shifting its emission to long-lived phosphorescence at cryogenic temperatures[7].

Photophysics S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 Absorption (hν) S1->S0 Fluorescence (Quenched) T1 T1 (Triplet Excited) S1->T1 ISC (Enhanced by 3-Iodo Heavy Atom Effect) T1->S0 Non-Radiative Decay

Figure 1: Jablonski diagram illustrating the heavy-atom effect of the 3-iodo substituent.

Experimental Workflows: Synthesis & Validation

The synthesis of the target compound relies on a self-validating, two-step sequence. The visual loss of fluorescence during the second step serves as an immediate, real-time quality control (QC) indicator of successful iodination.

SynthesisWorkflow A 2-Aminopyridine + α-Bromoketone B Chichibabin Condensation (SN2 Alkylation & Cyclodehydration) A->B Reflux, NaHCO3 C 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (Fluorescent Intermediate) B->C -H2O, -HBr D Electrophilic Aromatic Substitution (NIS or I2 at C3) C->D RT, CHCl3 or MeCN E 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Target Compound) D->E High Regioselectivity

Figure 2: Two-step synthesis workflow for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Protocol 3.1: Synthesis of the Fluorescent Intermediate

Causality: The Chichibabin-type condensation builds the bicyclic core via an initial SN​2 attack by the endocyclic pyridine nitrogen onto the α -haloketone, followed by base-promoted cyclodehydration[8].

  • Reaction Setup: Dissolve 2-aminopyridine (1.0 equiv) and 2-bromo-4'-methoxyacetophenone (1.05 equiv) in ethanol. Add NaHCO3​ (1.5 equiv). Rationale: The base neutralizes the HBr byproduct, preventing the protonation of 2-aminopyridine, which would otherwise destroy its nucleophilicity[9].

  • Execution: Reflux the mixture for 4–6 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc). The product will appear as a distinct spot exhibiting bright blue/green fluorescence under a 365 nm UV lamp.

  • Validation: Following aqueous workup and recrystallization, verify by 1H NMR. The spectrum must show the disappearance of the α−CH2​ protons (~4.5 ppm) and the emergence of a sharp singlet at ~7.8 ppm, corresponding to the newly formed C3-H[1].

Protocol 3.2: Regioselective C3-Iodination

Causality: N-Iodosuccinimide (NIS) or elemental iodine ( I2​ ) acts as a mild electrophilic source ( I+ ). Because C3 is the most electron-rich site, the reaction proceeds regioselectively at room temperature without Lewis acid catalysis[1].

  • Reaction Setup: Dissolve the intermediate from Protocol 3.1 in chloroform ( CHCl3​ ) or acetonitrile. Add NIS (1.1 equiv) portion-wise at room temperature.

  • Execution: Stir for 1–2 hours.

  • In-Process QC: Monitor via TLC under 365 nm UV light. Self-Validation: The bright fluorescence of the starting material will visually extinguish as the heavy-atom-containing product forms[3].

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Rationale: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide ( I− ), preventing oxidative degradation of the product.

  • Validation: Isolate the product and confirm via 1H NMR. The critical validation marker is the complete disappearance of the C3-H singlet (~7.8 ppm) , confirming 100% regioselective substitution at the C3 position[1].

Quantitative Photophysical Data

The following table summarizes the stark contrast in photophysical properties driven by the heavy atom effect, measured in dichloromethane (DCM) at 298 K.

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Stokes Shift (nm)Dominant Excited-State Decay Pathway
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine ~340~450High (>0.40)~110Radiative (Fluorescence)
3-Iodo-2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine ~352N/ALow (<0.01)N/ANon-Radiative (Intersystem Crossing)

Note: The slight bathochromic shift in absorption for the 3-iodo derivative is due to the extended conjugation provided by the iodine atom's lone pairs interacting with the π -system.

References

  • Zhuang, Z.-P., Kung, M.-P., Hou, C., Skovronsky, D. M., Gur, T. L., Trojanowski, J. Q., Lee, V. M.-Y., & Kung, H. F. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243.[Link]

  • Zhu, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(12), 3643.[Link]

  • Sobczak, P., et al. (2024). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Coupling Strategies for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Executive Summary & Rationale Imidazo[1,2-a]pyridines are privileged, drug-like scaffolds featured prominently in medicinal chemistry, notably in blockbuster therapeutics such as zolpidem and alpidem. Functionalization a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Imidazo[1,2-a]pyridines are privileged, drug-like scaffolds featured prominently in medicinal chemistry, notably in blockbuster therapeutics such as zolpidem and alpidem. Functionalization at the C3 position is a critical vector for modulating the pharmacokinetic and photophysical properties of these molecules.

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges of C3-alkynylation. 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine serves as an exceptionally versatile electrophile for Sonogashira cross-coupling [1]. The presence of the electron-donating 4-methoxyphenyl group at the C2 position subtly enriches the electron density of the bicyclic core. This electronic modulation accelerates the oxidative addition of the palladium catalyst while simultaneously stabilizing the resulting Pd(II) intermediate, making it an ideal substrate for late-stage functionalization [2].

Mechanistic Insights & Causality in Pd/Cu Dual Catalysis

The Sonogashira coupling of this substrate relies on a synergistic Pd/Cu dual-catalytic cycle. The highly polarized C3–Iodide bond is highly susceptible to oxidative addition by the active Pd(0) species. However, the electron-rich nature of the imidazopyridine core can make the resulting Pd(II) intermediate vulnerable to competitive protodehalogenation if the subsequent transmetalation step is delayed.

To counteract this, the addition of a Copper(I) co-catalyst is non-negotiable. CuI reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate drastically accelerates transmetalation, ensuring that the catalytic cycle proceeds rapidly to reductive elimination, thereby suppressing off-target degradation pathways [3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-I Insertion) Pd0->OxAdd + 3-Iodo-imidazo[1,2-a]pyridine TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet + Terminal Alkyne, Base, CuI RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - CuI, Base-HI RedElim->Pd0 Catalyst Regeneration Product 3-Alkynyl-imidazo[1,2-a]pyridine RedElim->Product

Fig 1: Pd/Cu-catalyzed Sonogashira cycle for 3-iodoimidazo[1,2-a]pyridine alkynylation.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalytic conditions were evaluated. The quantitative data below demonstrates the causality behind the selection of the Pd(PPh₃)₂Cl₂ / CuI / Et₃N system. The bulky triphenylphosphine ligands prevent catalyst aggregation (Pd black formation) at elevated temperatures, while DMF provides optimal solubility for the rigid imidazopyridine framework.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh₃)₂Cl₂ CuI (10 mol%) Et₃N / DMF 60 88% Optimal transmetalation rate; complete conversion.
2Pd(dppf)Cl₂CuI (10 mol%)Et₃N / DMF6072%Bidentate ligand slows oxidative addition slightly.
3Pd(PPh₃)₄CuI (10 mol%)K₂CO₃ / Toluene8045%Poor substrate solubility in toluene; incomplete reaction.
4Pd(PPh₃)₂Cl₂NoneEt₃N / DMF6012%Rate-limiting transmetalation leads to protodehalogenation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Physical and visual indicators are embedded within the steps to allow the scientist to verify reaction integrity in real-time.

Workflow Step1 C3-Iodination (NIS, DCM) Step2 Degassing (Argon Purge) Step1->Step2 Step3 Catalyst Prep (Pd/Cu) Step2->Step3 Step4 Coupling (60°C, Base) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Fig 2: Step-by-step experimental workflow from C3-iodination to final product purification.

Step 1: Synthesis of the C3-Iodo Precursor

Objective: Regioselective electrophilic iodination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Causality: N-Iodosuccinimide (NIS) is utilized instead of harsh I₂/HNO₃ mixtures. The mild nature of NIS ensures strict regioselectivity at the electron-rich C3 position without risking the oxidative cleavage of the 4-methoxyphenyl ether linkage [2].

  • Setup: Dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask wrapped in aluminum foil (to prevent light-induced radical side reactions).

  • Reagent Addition: Add N-Iodosuccinimide (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a dark amber suspension. The precipitation of white succinimide byproduct serves as a physical indicator of successful iodine transfer. Complete consumption of the starting material must be confirmed by TLC (Rf = 0.4 in 1:1 EtOAc/Hexane, strong UV absorbance).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual active iodine. Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the crude 3-iodo intermediate, which can be used without further purification.

Step 2: Sonogashira Cross-Coupling Workflow

Objective: C-C bond formation via terminal alkyne insertion. Causality: Rigorous deoxygenation is critical. Failure to remove O₂ leads to the rapid Glaser-Hay homocoupling of the terminal alkyne, consuming the starting material and poisoning the catalytic cycle.

  • Preparation: In a flame-dried Schlenk tube, combine 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Solvent & Degassing: Add anhydrous DMF (5 mL) and Triethylamine (Et₃N, 3.0 equiv). Subject the mixture to three rigorous freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Alkyne Addition: Inject the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via a gas-tight syringe.

  • Heating: Seal the tube and heat to 60 °C for 6–8 hours.

  • Self-Validation Checkpoint: A successful transmetalation and active catalytic cycle are visually indicated by a shift from a yellow suspension to a homogenous dark brown/red solution. Warning: If the solution turns deep blue or green, it indicates oxygen contamination and the formation of Cu(II) species driving unwanted Glaser homocoupling.

  • Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with water (3 x 20 mL) to remove DMF and amine salts. Concentrate the organic layer and purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).

References

  • Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold Bentham Science (Letters in Organic Chemistry)
  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure N
  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in W
Application

Application Note: Regioselective Synthesis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine via NIS-Mediated Electrophilic Aromatic Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating protocol for the C-3 iodination of 2-arylimidazo[1,2-a]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and self-validating protocol for the C-3 iodination of 2-arylimidazo[1,2-a]pyridines, serving as a gateway for downstream transition-metal-catalyzed cross-coupling applications.

Mechanistic Rationale & Regioselectivity

Imidazo[1,2-a]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores for anxiolytics, antivirals, and oncology drug candidates[1]. Functionalization at the C-3 position via halogenation is a critical step for building molecular complexity.

Why C-3 Iodination? The imidazo[1,2-a]pyridine system exhibits pronounced electron density at the C-3 position, driven by the electron-donating nature of the bridgehead nitrogen. Consequently, electrophilic aromatic substitution ( SE​Ar ) occurs almost exclusively at this site. Even in the presence of the highly activated 4-methoxyphenyl (anisole) ring at the C-2 position, the intrinsic nucleophilicity of the imidazopyridine C-3 position dominates, ensuring excellent regiocontrol.

Why N-Iodosuccinimide (NIS)? While elemental iodine ( I2​ ) can be utilized for halogenation, it often requires harsh oxidants or basic conditions that can compromise functional group tolerance. NIS acts as a mild, controlled, and easily weighable solid source of electrophilic iodine ( I+ ). It facilitates rapid conversion at ambient temperature without the need for metal catalysts or strong acids[2].

Mechanism Substrate 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine Intermediate Wheland Intermediate (C-3 attack) Substrate->Intermediate Electrophilic Attack (C-3 position) NIS N-Iodosuccinimide (NIS) (I+ donor) NIS->Intermediate I+ transfer Product 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Intermediate->Product Deprotonation (Rearomatization) Succinimide Succinimide Byproduct Intermediate->Succinimide H+ capture

Electrophilic aromatic substitution pathway for C-3 iodination using NIS.

Reaction Optimization & Quantitative Data

The choice of solvent dictates both the reaction kinetics and the ease of isolation. While polar aprotic solvents like DMF are frequently cited for imidazopyridine functionalization (often requiring 1.2 equivalents of NIS and longer reaction times)[1], dry acetonitrile ( CH3​CN ) offers a distinct thermodynamic and practical advantage. In CH3​CN , the starting material is highly soluble, whereas the 3-iodo product exhibits poor solubility and precipitates directly out of solution[2]. This phase separation drives the equilibrium forward and eliminates the need for tedious chromatographic purification.

Table 1: Optimization of Reaction Conditions for C-3 Iodination

SolventNIS (equiv)Temp (°C)Time (min)Yield (%)Mechanistic & Practical Observations
Acetonitrile ( CH3​CN ) 1.05 25 30 88 Optimal. Product precipitates directly; high purity without chromatography[2].
Dimethylformamide (DMF)1.202512082Complete solubility; requires aqueous workup and extraction[1].
Chloroform ( CHCl3​ )1.05256075Slower kinetics; requires full solvent evaporation and crystallization.

Self-Validating Experimental Protocol

This protocol is designed for a 5.0 mmol scale, yielding approximately 1.5 grams of the target compound. It embeds self-validating visual cues to ensure the researcher can verify the reaction's progress in real-time.

Workflow Step1 1. Preparation Dissolve substrate in dry CH3CN Step2 2. Addition Add 1.05 eq NIS in portions Step1->Step2 Step3 3. Reaction Stir at RT for 30 min Step2->Step3 Step4 4. Quench Add 10% aq. Na2S2O3 Step3->Step4 Step5 5. Isolation Filter precipitate & wash Step4->Step5

Step-by-step experimental workflow for the preparation and isolation of the iodinated product.

Step-by-Step Methodology:
  • Substrate Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.12 g, 5.0 mmol).

  • Solvation: Suspend the solid in dry acetonitrile (15.0 mL). Stir at room temperature (20–25 °C) until complete dissolution is achieved.

  • Electrophile Addition: Weigh out N-iodosuccinimide (NIS) (1.18 g, 5.25 mmol, 1.05 equiv). Add the NIS in three equal portions over 5 minutes.

    • Self-Validation Checkpoint: Upon addition of NIS, the solution will transiently turn a deep amber/brown color due to the formation of charge-transfer complexes, before lightening as the electrophile is consumed.

  • Reaction Propagation: Cap the flask and stir the mixture at room temperature for 30 minutes.

    • Self-Validation Checkpoint: After 10–15 minutes, a dense white/pale-yellow precipitate should begin to form. This is the iodinated product crashing out of the acetonitrile[2].

  • TLC Monitoring: Check the reaction progress via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material exhibits a bright blue fluorescence under 365 nm UV light, whereas the product spot will migrate to a higher Rf​ value (due to the loss of basicity at C-3) and exhibit strong UV quenching at 254 nm.

  • Quenching: Once the starting material is consumed, add 5.0 mL of a 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to the flask and stir vigorously for 5 minutes.

    • Causality: The thiosulfate reduces any unreacted NIS or trace I2​ to water-soluble iodide salts, preventing over-oxidation or contamination of the final product.

  • Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove succinimide byproducts, followed by cold acetonitrile (5 mL) to remove trace organic impurities.

  • Drying: Dry the isolated solid in a vacuum desiccator over P2​O5​ overnight to afford 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as an off-white solid.

Analytical Validation

To confirm the structural integrity and regioselectivity of the isolated product, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): The definitive marker of successful C-3 iodination is the complete disappearance of the C-3 proton singlet , which typically resonates around δ 7.60 ppm in the unhalogenated starting material. The methoxy group will appear as a sharp singlet at δ 3.85 ppm (3H).

  • 13 C NMR (100 MHz, CDCl3​ ): A highly shielded carbon signal will appear around δ 60.0 - 62.0 ppm, characteristic of the C-I bond at the C-3 position[2].

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a strong [M+H]+ peak at m/z 351.0, confirming the incorporation of one iodine atom (monoisotopic mass of iodine = 126.9).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the Technical Support & Troubleshooting Center for the synthesis of imidazo[1,2-a]pyridine scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of imidazo[1,2-a]pyridine scaffolds.

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine . This compound is a highly valuable intermediate in drug discovery, frequently utilized in the development of PI3K/mTOR dual inhibitors[1] and broad-spectrum antiviral agents[2].

Below, you will find a mechanistic overview, validated protocols, comparative data, and a targeted FAQ section to help you troubleshoot yield bottlenecks and optimize your synthetic workflows.

Mechanistic Overview: The Causality of C-3 Iodination

The imidazo[1,2-a]pyridine core is a fused bicyclic system where the bridgehead nitrogen donates electron density into the imidazole ring. This electronic delocalization makes the C-3 position highly nucleophilic and exceptionally prone to electrophilic aromatic substitution[3].

When synthesizing 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, the presence of the 4-methoxyphenyl group at the C-2 position introduces an electron-donating group (EDG). While this EDG stabilizes the intermediate Wheland complex and accelerates the initial cyclization phase, it also increases the electron density of the entire system. Consequently, the molecule becomes highly susceptible to over-oxidation or tarring if harsh oxidants are used without precise stoichiometric control[4].

SynthesisLogic SM 2-Aminopyridine + Acetophenone Deriv. Step1 Cyclization Phase (I2 / Cu-cat) SM->Step1 Core 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine Step1->Core Fail1 Low Yield: Optimize Oxidant Step1->Fail1 Step2 Electrophilic Iodination (NIS or I2/TBHP) Core->Step2 Target 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Step2->Target Fail2 Over-oxidation: Control Temp/Eq. Step2->Fail2

Logical workflow for the synthesis and troubleshooting of 3-iodoimidazo[1,2-a]pyridines.

Quantitative Data: Comparison of Iodination Methodologies

To improve your synthesis yield, you must select the iodination system that best balances reactivity with functional group tolerance.

MethodReagents & CatalystSolventTemp / TimeTypical YieldCausality & Process Notes
Classical Electrophilic NIS (1.0 eq)Dry MeCNRT, 30 min83–89%Fast and clean. Requires strictly anhydrous conditions to prevent NIS degradation via hydrolysis[3].
Ultrasound-Assisted I₂, TBHP (2.0 eq)EtOH/H₂OUS (RT), 30 min~90%Acoustic cavitation enhances mass transfer. Highly scalable and utilizes green solvents[5].
Heterogeneous Aerobic I₂, CuOx/OMS-2Air100 °C, 12 h75–85%Biomimetic approach. Uses air as a terminal oxidant; the catalyst acts as an electron-transfer mediator[6].

Validated Experimental Protocol: Ultrasound-Assisted Iodination

For maximum yield and reproducibility when handling the electron-rich 2-(4-methoxyphenyl) derivative, we recommend the Ultrasound-Assisted Molecular Iodine methodology [5][7]. This protocol is a self-validating system: the rapid reaction time (30 mins) inherently prevents the over-oxidation side reactions commonly seen in prolonged thermal heating.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry Schlenk tube, add 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (0.2 mmol) and molecular iodine (I₂) (0.12 mmol, 0.6 equiv). Note: I₂ acts as both the halogen source and is regenerated in situ.

  • Solvent & Oxidant Addition: Add 2.0 mL of Ethanol (EtOH). Slowly add tert-Butyl hydroperoxide (TBHP) (0.4 mmol, 2.0 equiv, typically a 70% aqueous solution).

  • Ultrasonic Irradiation: Submerge the Schlenk tube in an ultrasonic bath. Irradiate at room temperature (approx. 25 °C) for exactly 30 minutes. Causality: Ultrasonic shockwaves create localized high-pressure/temperature microenvironments (cavitation), driving the oxidative C-H functionalization rapidly before the methoxy-arene can degrade[5].

  • Quenching: Monitor completion via TLC (Hexane/EtOAc). Quench the reaction mixture with 15.0 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted iodine[8].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude brown solid via recrystallization from methanol or flash column chromatography to yield the pure 3-iodo product (Expected mp: 116–118 °C)[5].

Troubleshooting & Yield Optimization FAQs

Q1: I am using the classical N-Iodosuccinimide (NIS) method, but my yields are stuck at 50% with significant unreacted starting material. How do I push the reaction to completion? Answer: Incomplete iodination with NIS is almost always a moisture issue. NIS is highly sensitive to water, which hydrolyzes the reagent into succinimide and hypoiodous acid, drastically reducing its electrophilic power. Actionable Fix: Ensure your acetonitrile is strictly anhydrous (distilled over CaH₂ or drawn from a solvent purification system). Additionally, recrystallize your NIS from dioxane/CCl₄ prior to use, and conduct the reaction under an inert argon atmosphere[3].

Q2: During the one-pot cyclization/iodination, I am getting a black, tarry mixture instead of the desired product. What is going wrong? Answer: You are experiencing over-oxidation. The 4-methoxyphenyl group is highly electron-donating, which makes the aromatic system susceptible to oxidative degradation if the oxidant is too harsh or applied for too long[4]. Actionable Fix: If using TBHP, strictly limit it to 2.0 equivalents. Do not leave the reaction in the ultrasonic bath beyond 30 minutes. If the problem persists, switch to a milder, heterogeneous biomimetic system like CuOx/OMS-2, which uses ambient air as a gentle terminal oxidant[6].

Q3: I successfully formed the product, but during the workup, my NMR shows a mixture of the 3-iodo product and the de-iodinated starting material. Why is the iodine falling off? Answer: The C-I bond at the C-3 position of imidazo[1,2-a]pyridines can be labile under highly basic conditions or prolonged exposure to strong reducing agents. Actionable Fix: When quenching the reaction, do not use a massive excess of sodium thiosulfate, and avoid leaving the product in the quenching solution for extended periods. Extract immediately. Furthermore, ensure your silica gel for chromatography is slightly buffered, as highly acidic silica can sometimes promote de-halogenation[8].

Q4: Can I perform the synthesis of the core and the iodination in a single pot to improve atom economy? Answer: Yes. You can utilize a tandem cyclization/iodination strategy. By mixing 2-aminopyridine, 4'-methoxyacetophenone, and I₂ in the presence of a copper catalyst (e.g., CuOx/OMS-2), the I₂ first acts as a catalyst for the initial Ortoleva-King-type cyclization, and then acts as a reactant for the subsequent electrophilic oxidative iodination. This highly atom-economic route eliminates the need to isolate the intermediate[6].

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at:[Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at:[Link]

  • Heterogeneous biomimetic aerobic synthesis of 3-iodoimidazo[1,2-a]pyridines via CuOx/OMS-2-catalyzed tandem cyclization/iodination and their late-stage functionalization. Catalysis Science & Technology. Available at:[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at:[Link]

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the technical support center for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in organic solvents. As Senior Application Scientists, we have compiled this resource based on established principles of physical organic chemistry and extensive experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?

A1: 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with a relatively large, rigid, and planar structure. The presence of the phenyl and imidazo[1,2-a]pyridine rings contributes to its lipophilic character. While the methoxy group and nitrogen atoms introduce some polarity, the overall molecule is expected to have limited solubility in highly polar solvents like water and lower alcohols (e.g., methanol, ethanol) but may also not be highly soluble in very non-polar solvents like hexanes. Its solubility is likely to be most favorable in moderately polar aprotic solvents. The planar structure can also lead to strong crystal lattice energy, further reducing solubility.

Q2: Why is my compound crashing out of solution during my reaction or purification?

A2: Precipitation of your compound from solution, especially upon cooling or concentration, is a strong indicator that you are operating near or above the saturation point of the solvent at a given temperature. The solubility of most organic solids, including this one, generally increases with temperature.[1][2] As the solution cools, the solubility decreases, leading to the compound coming out of solution. This is a common issue during crystallization but can be problematic in other contexts.

Q3: Can changing the solvent system improve the solubility of my compound?

A3: Absolutely. The choice of solvent is the most critical factor influencing solubility. The principle of "like dissolves like" is a good starting point. A systematic solvent screening is highly recommended to identify the optimal solvent or solvent mixture for your specific application.

Q4: Are there any structural features of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine that I should be aware of when considering its solubility?

A4: Yes, several features are important. The imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds.[3][4][5] The 2-phenyl and 3-iodo substituents add to the molecular weight and lipophilicity. The 4-methoxy group on the phenyl ring provides a site for hydrogen bonding, which can influence solubility in protic solvents. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can also participate in hydrogen bonding.[6]

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to addressing poor solubility of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Systematic Solvent Screening

The first step in addressing solubility issues is to perform a comprehensive solvent screening. This will help you identify the most suitable solvent or solvent system for your needs.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine into several small vials.

  • Solvent Addition: To each vial, add a different organic solvent from the list below in a stepwise manner (e.g., 100 µL increments).

  • Observation: After each addition, vortex or sonicate the vial for 1-2 minutes and visually inspect for dissolution.

  • Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesExpected Solubility Profile
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)Generally expected to be the most effective solvents for this class of compounds.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to low solubility is expected. The methoxy group and nitrogen atoms may offer some interaction.
Non-polar Toluene, Hexanes, HeptanePoor solubility is anticipated due to the polarity introduced by the heteroatoms and methoxy group.
Workflow for Solvent Selection

G start Poor Solubility Observed solvent_screen Perform Systematic Solvent Screening start->solvent_screen soluble Compound is Soluble solvent_screen->soluble Good solubility in one or more solvents insoluble Compound Remains Insoluble solvent_screen->insoluble Poor solubility in all tested solvents optimize Optimize Conditions (Concentration, Temperature) soluble->optimize cosolvent Investigate Co-solvent Systems insoluble->cosolvent temp Explore Temperature Effects insoluble->temp

Caption: Decision tree for systematic solvent selection.

The Impact of Temperature

For many organic compounds, solubility increases with temperature.[1][2] This can be a simple and effective way to increase the amount of compound you can dissolve in a given solvent.

Experimental Protocol: Temperature-Dependent Solubility Study

  • Saturated Solution Preparation: In a sealed vial, add an excess of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine to a known volume of a selected solvent (e.g., one that showed "sparingly soluble" behavior in the initial screen).

  • Equilibration: Stir the suspension at a controlled temperature (e.g., room temperature, 40 °C, 60 °C) for several hours to ensure equilibrium is reached.

  • Sampling: Carefully take a known volume of the supernatant (the clear liquid above the undissolved solid).

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Plotting: Plot solubility (concentration) as a function of temperature.

Key Insight: A significant increase in solubility with temperature suggests that techniques like hot filtration and controlled cooling for crystallization will be effective. A study on organic solids in organic solvents showed that for 85% of cases, the variation of solubility with temperature is exponential.[7]

Co-solvent Systems

If a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be highly effective.[8][9][] Co-solvents can modulate the polarity of the solvent medium to better match the solute.

Experimental Protocol: Co-solvent Screening

  • Primary Solvent Selection: Choose a primary solvent in which the compound is sparingly soluble.

  • Co-solvent Addition: Prepare a series of vials with a fixed amount of the compound and the primary solvent. To each vial, add increasing proportions of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Observation and Analysis: Observe the dissolution at each co-solvent concentration. If desired, quantify the solubility as described in the temperature study protocol.

Table 2: Suggested Co-solvent Systems

Primary Solvent (Sparingly Soluble)Co-solvent (Good Solubilizer)Rationale
TolueneDichloromethane (DCM) or Tetrahydrofuran (THF)Increases the polarity of the non-polar solvent.
Ethanol (EtOH)Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Reduces the polarity and hydrogen bonding capability of the protic solvent.
Acetonitrile (ACN)Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Introduces a more effective solubilizing agent for potentially stubborn solutes.
Workflow for Solubility Enhancement

G start Initial Solubility Challenge solvent_screening Systematic Solvent Screening start->solvent_screening temp_study Temperature Optimization solvent_screening->temp_study Sparing solubility identified cosolvency Co-solvent System Evaluation solvent_screening->cosolvency Poor solubility in all single solvents success Achieved Desired Solubility temp_study->success cosolvency->success

Caption: General workflow for enhancing compound solubility.

Advanced Strategies

For particularly challenging cases, more advanced techniques can be employed.

  • Use of Solubilizing Agents: In some instances, the addition of a small amount of a solubilizing agent, such as a surfactant or a hydrotrope, can improve solubility, particularly in mixed aqueous-organic systems.[11][12]

  • Amorphous vs. Crystalline Form: The crystalline form of a compound is generally less soluble than its amorphous form due to the energy required to break the crystal lattice.[13] If you are working with a highly crystalline material, consider techniques that might generate an amorphous solid dispersion, though this is more common in pharmaceutical formulation than in general lab work.[14]

  • pH Adjustment (for aqueous-organic systems): While this guide focuses on organic solvents, if your work involves mixed aqueous-organic phases, the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated at low pH, which would dramatically increase aqueous solubility.[][15]

References

  • Black, S. N. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Org. Process Res. Dev.2010 , 14 (6), 1345–1351. [Link]

  • LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Black, S. N.; Collier, E. A.; Davey, R. J.; Roberts, R. J. On the Effect of Temperature on the Solubility of Molecular Solids in Organic Solvents. J. Pharm. Sci.2007, 96 (9), 2446–2453.
  • Quere, L.; et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules2019 , 24 (15), 2789. [Link]

  • Weingarten, C.; et al. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics2021 , 13 (8), 1188. [Link]

  • Savjani, K. T.; Gajjar, A. K.; Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN Pharm.2012 , 2012, 195727. [Link]

  • Yellela, S. R. C. Drug Solubility: Importance and Enhancement Techniques. Int. J. Pharm. Sci. Rev. Res.2011, 7 (1), 62-67.
  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]

  • SlideShare. Methods of solubility enhancements. SlideShare. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Springer. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. SpringerLink. [Link]

  • Springer. Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. SpringerLink. [Link]

  • Kamal, A.; et al. Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. J. Comb. Chem.2007 , 9 (3), 445–452. [Link]

  • Google Patents. WO2006024034A1 - Heterocyclic compounds and methods of use.
  • SCIRP. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega2022 , 7 (39), 35303–35319. [Link]

  • ScienceDirect. Solubilization techniques used for poorly water-soluble drugs. ScienceDirect. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules2023 , 28 (22), 7567. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • NIH. Heterocycles in Medicinal Chemistry. PMC. [Link]

  • NIH. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC. [Link]

  • PubChem. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem. [Link]

  • NIH. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]

  • PubChem. 2-Phenylimidazo(1,2-a)pyridine. PubChem. [Link]

  • Taylor & Francis Online. One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Taylor & Francis Online. [Link]

  • ResearchGate. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

Sources

Troubleshooting

Optimizing recrystallization conditions for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated N-fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated N-fused heterocycles.

Purifying 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine presents a unique set of crystallographic challenges. While the planar imidazo[1,2-a]pyridine core promotes strong π-π stacking, the bulky, polarizable 3-iodo substituent and the electron-donating 4-methoxyphenyl group significantly alter the molecule's solubility profile and thermal stability. This guide provides field-proven, mechanistically grounded solutions to optimize your recrystallization workflows, ensuring high yield and analytical purity without compromising the integrity of the labile C-I bond.

Workflow Diagnostic: Recrystallization Optimization

Before diving into specific troubleshooting steps, review our validated decision-making workflow for processing crude iodinated imidazopyridines.

G Start Crude 3-Iodo Product Solvent Select Solvent System (EtOAc / Heptane) Start->Solvent Heat Heat to T_max < 70°C (Prevent Deiodination) Solvent->Heat Filter Hot Filtration (Carbon Treatment) Heat->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool CheckOil Oiling Out Observed? Cool->CheckOil Seed Reheat, Add Seed Crystals, Adjust Anti-solvent CheckOil->Seed Yes Crystallize Crystal Nucleation & Growth CheckOil->Crystallize No Seed->Cool Isolate Filter, Wash & Dry (Protect from Light) Crystallize->Isolate

Logical workflow for optimizing the recrystallization of 3-iodo-imidazo[1,2-a]pyridines.

Quantitative Data: Solvent System Screening

Selecting the correct solvent is the most critical variable. The 4-methoxyphenyl group increases lipophilicity, making the compound highly soluble in standard organic solvents, while the rigid core demands careful anti-solvent pairing to force nucleation.

Solvent SystemRatio (v/v)Solubility (25°C)Solubility (Reflux)Yield (%)Purity (HPLC %)Mechanistic Observations
Ethyl Acetate / Heptane 1:2.5ModerateHigh84 99.6 Optimal. Flatter solubility curve prevents oiling out; minimal thermal degradation.
Ethanol / Water 80:20LowHigh6596.5Steep solubility curve causes rapid supersaturation and frequent oiling out.
Toluene / Hexane 1:3ModerateHigh7498.0Good purity, but residual toluene frequently traps within the crystal lattice.
Acetonitrile 100LowModerate5594.5Low recovery. Extended heating required for dissolution caused measurable deiodination.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals, and how do I fix it? The Science: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution rapidly exceeds the metastable zone width (MZW) before solid-state nucleation can begin. The electron-donating 4-methoxyphenyl group makes this specific molecule highly lipophilic. When a polar anti-solvent (like water) or an excessive amount of non-polar anti-solvent is added too quickly, the solute separates into a dense, solute-rich liquid phase rather than a crystalline solid. The Solution: Switch to an Ethyl Acetate/Heptane system. Add the Heptane (anti-solvent) dropwise at an elevated temperature (60°C) until the solution just reaches the cloud point. Pause the addition and introduce high-purity seed crystals to force solid-state nucleation, then hold the temperature steady for 30 minutes before cooling.

Q2: I am observing a degradation peak in my HPLC and a darkening of the crystals. How do I prevent deiodination? The Science: The imidazo[1,2-a]pyridine core is highly electron-rich, allowing for efficient functionalization at the C3 position[1]. However, the resulting C-I bond is sterically hindered and electronically labile. Prolonged thermal stress (heating above 70°C) or exposure to UV light induces homolytic cleavage of the C-I bond, leading to deiodination and subsequent oxidation of the heterocyclic core[2]. The Solution: Strictly limit your heating time and maximum temperature ( Tmax​<70∘C ). Avoid high-boiling solvents like DMF or n-butanol that require extended reflux. Always perform the recrystallization and subsequent drying steps in amber glassware or under subdued lighting.

Q3: My crystals have a persistent yellow/brown tint despite high HPLC purity. How do I remove trapped iodine? The Science: Molecular iodine ( I2​ ) is frequently utilized as a catalyst or reagent during the synthesis of 2-arylimidazo[1,2-a]pyridines[3]. Because the N1 nitrogen of the imidazopyridine ring is basic, it forms strong halogen bonds with residual I2​ , pulling it directly into the crystal lattice during nucleation. The Solution: Incorporate a decolorization step. Add activated carbon during the hot dissolution phase to physically scavenge the iodine. Alternatively, perform a liquid-liquid extraction with aqueous sodium thiosulfate ( Na2​S2​O3​ ) on your crude organic layer prior to attempting recrystallization.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, follow this step-by-step methodology for the optimized Ethyl Acetate/Heptane anti-solvent crystallization.

Phase 1: Dissolution & De-colorization

  • Suspend 10.0 g of crude 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 25 mL of Ethyl Acetate (EtOAc) in an amber-glass round-bottom flask.

  • Heat the suspension to 60°C under gentle stirring until dissolution is complete. Crucial: Do not exceed 70°C to prevent C-I bond cleavage.

  • Add 0.5 g of activated carbon (e.g., Darco G-60) to the hot solution to scavenge trapped iodine and colored polymeric impurities. Stir for exactly 10 minutes.

  • Perform a hot filtration through a pre-warmed pad of Celite into a clean, jacketed crystallization vessel.

Self-Validation Check: Inspect the filtrate. It must be a clear, pale-yellow solution. If the solution retains a dark brown or reddish tint, residual I2​ is still present. You must repeat the carbon treatment before proceeding to Phase 2.

Phase 2: Nucleation & Anti-Solvent Addition 5. Maintain the filtrate in the jacketed vessel at 60°C. 6. Begin dropwise addition of n-Heptane (anti-solvent) at a rate of 2 mL/min. Continue until approximately 35 mL of n-Heptane has been added and the solution reaches its cloud point (the visual onset of supersaturation). 7. Immediately halt the anti-solvent addition and introduce 50 mg of high-purity seed crystals. 8. Hold the temperature isothermally at 60°C for 30 minutes to establish the crystal lattice.

Self-Validation Check: Observe the suspension. You should see the growth of distinct, needle-like crystals. If the mixture turns into a milky emulsion or droplets form on the flask walls, LLPS (oiling out) has occurred. If this happens, reheat to 65°C to redissolve the oil, add 2 mL of EtOAc to adjust the solubility curve, and re-seed.

Phase 3: Cooling & Isolation 9. Initiate a controlled cooling ramp of 0.5°C/min down to 5°C. Slow cooling prevents the entrapment of mother liquor within the crystal lattice. 10. Hold the slurry at 5°C for 2 hours to maximize yield. 11. Filter the crystalline slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane to displace any residual EtOAc. 12. Dry the crystals in a vacuum oven at 40°C for 12 hours, ensuring the oven window is shielded from direct light to prevent photolytic deiodination.

References

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform Source: National Institutes of Health (NIH) / ACS Omega URL: [Link]

  • Title: Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Impurities

Welcome to the Advanced Chromatography Support Center. The synthesis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine—typically achieved via the condensation of 2-aminopyridine with an α -haloketone followed by electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. The synthesis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine—typically achieved via the condensation of 2-aminopyridine with an α -haloketone followed by electrophilic iodination—presents unique chromatographic challenges.

The molecule features a basic imidazo[1,2-a]pyridine nitrogen (prone to secondary column interactions), a highly hydrophobic and polarizable iodine atom, and a methoxyphenyl ring. This combination creates a perfect storm for peak tailing and the co-elution of structurally similar process impurities, such as the unreacted des-iodo precursor and di-iodinated over-reaction products. This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase HPLC workflows.

Part 1: Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve the most common chromatographic failures associated with imidazo[1,2-a]pyridine derivatives.

HPLC_Troubleshooting A Start: Analyze Chromatogram 3-Iodo-imidazo[1,2-a]pyridine B Peak Tailing > 1.5? A->B C Adjust Buffer to pH 2.5 Use Type-B Silica B->C Yes D Co-elution of Halogenated Isomers? B->D No C->D E Switch to PFP Stationary Phase D->E Yes F Retention Time Drift? D->F No E->F G Increase Buffer Concentration (>20 mM) F->G Yes H Validated Method F->H No G->H

Fig 1. Diagnostic workflow for troubleshooting imidazo[1,2-a]pyridine HPLC separations.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing severe peak tailing (Asymmetry factor > 2.0) for the main API peak on my standard C18 column? A1: The core issue is a secondary cation-exchange interaction. The imidazo[1,2-a]pyridine core contains a basic nitrogen with a pKa typically around 6.0–7.0. When operating at a mid-range pH (e.g., pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form anionic silanoxides (Si-O⁻). These negatively charged sites act as sticky ion-exchange centers that bind the partially protonated basic nitrogen of your analyte, causing the peak to drag or "tail"[1].

  • The Solution: Lower the mobile phase pH to ~2.5 using a strong buffer like phosphate or an acidic modifier like 0.1% Trifluoroacetic acid (TFA). At pH 2.5, the silanols are fully protonated (neutralized), and the basic analyte is fully ionized, which suppresses these secondary interactions and restores a Gaussian peak shape[2]. Furthermore, ensure you are using high-purity "Type B" silica columns, which have a higher silanol pKa (>7) and drastically reduce tailing[3].

Q2: My unreacted precursor (2-(4-methoxyphenyl)imidazo[1,2-a]pyridine) is co-eluting with the 3-iodo product. How do I resolve them? A2: Standard C18 columns separate molecules almost exclusively through dispersive (hydrophobic) interactions. While the iodine atom adds hydrophobicity, the structural footprint of the des-iodo and 3-iodo species is so similar that aliphatic stationary phases often fail to provide sufficient selectivity.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity mechanisms, including π−π interactions, dipole-dipole interactions, and charge-transfer interactions[4]. The highly polarizable iodine atom on the electron-rich imidazopyridine ring interacts strongly with the electron-deficient pentafluorophenyl ring, providing exceptional baseline resolution for halogenated positional isomers and dehalogenated impurities[5].

Q3: The retention time of my peaks drifts by 0.2–0.5 minutes between consecutive injections. Is my column degrading? A3: Retention time drift for ionizable heterocycles is rarely a column degradation issue; it is almost always caused by inadequate buffering capacity. If your mobile phase pH is near the pKa of the imidazopyridine core, even a microscopic 0.1 pH unit shift (caused by the sample diluent or ambient CO₂ absorption) will drastically alter the ionization state and retention time[3].

  • The Solution: Increase your buffer concentration. While 5–10 mM is common for LC-MS, increasing the concentration to 20–30 mM for UV-HPLC provides the necessary thermodynamic capacity to "lock" the pH and stabilize retention times[3].

Part 3: Quantitative Data Summary

The following table demonstrates the empirical impact of optimizing both pH and stationary phase chemistry on the separation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine from its des-iodo precursor.

Column ChemistryMobile Phase pHAPI Asymmetry ( As​ )Resolution ( Rs​ ) (Des-iodo vs API)Retention Time RSD (%)
Standard C186.8 (Unbuffered)2.4 (Severe tailing)0.8 (Co-elution)1.5
Standard C182.5 (20 mM Buffer)1.2 (Acceptable)1.1 (Poor resolution)0.2
PFP (Fluorinated) 2.5 (20 mM Buffer) 1.1 (Excellent) 3.5 (Baseline resolved) 0.1
Part 4: Step-by-Step Experimental Protocol (Self-Validating Method)

To achieve the results outlined in the table above, implement the following optimized methodology. This protocol includes a System Suitability Test (SST) to ensure the system is self-validating before sample analysis begins.

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution. Adjust the pH to exactly 2.50 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

2. Column & System Setup

  • Column: Pentafluorophenyl (PFP) phase on Type-B silica (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 35 °C (Thermostatting the column prevents viscosity fluctuations and stabilizes π−π interaction thermodynamics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated imidazo[1,2-a]pyridine system).

3. Gradient Elution Program

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the basic analytes at the column head).

  • 2.0 - 15.0 min: Linear ramp from 20% B to 70% B.

  • 15.0 - 18.0 min: Hold at 70% B (Column wash to elute highly retained di-iodo impurities).

  • 18.0 - 18.1 min: Drop to 20% B.

  • 18.1 - 25.0 min: Re-equilibration at 20% B.

4. System Suitability Testing (Self-Validation Step)

  • Inject a resolution standard containing both 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (des-iodo) and the 3-iodo API.

  • Validation Gate: Do not proceed with sample analysis unless the API peak asymmetry ( As​ ) is ≤1.2 and the resolution ( Rs​ ) between the des-iodo and 3-iodo peaks is ≥2.0 . If As​>1.2 , verify the pH of Mobile Phase A. If Rs​<2.0 , verify the column temperature and gradient slope.

References[1] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.https://www.phenomenex.com/ViewDocument/?id=HPLC+Tech+Tip:+Peak+Tailing+of+Basic+Analytes[2] The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.https://www.chromatographyonline.com/view/lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks[3] KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER.https://www.knauer.net/en/Systems-Solutions/Analytical-HPLC/Buffer-Eluent-Preparation-in-HPLC-Best-Practices[5] Thermo Fisher Scientific. "Reversed Phase HPLC Columns." Thermo Fisher.https://www.thermofisher.com/jp/en/home/industrial/chromatography/liquid-chromatography-lc/hplc-uhplc-columns/reversed-phase-hplc-columns.html[4] Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent.https://www.agilent.com/cs/library/applications/5991-4320EN.pdf

Sources

Troubleshooting

Best storage conditions to prevent degradation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and handling guide to address the specific stability challenges associated with 3-Iodo-2-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and handling guide to address the specific stability challenges associated with 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine .

This molecule is a highly valuable precursor for palladium-catalyzed cross-coupling reactions. However, its structural architecture—combining a photolabile carbon-iodine (C-I) bond with an electron-rich heterocyclic core—demands rigorous environmental controls to maintain its chemical integrity[1][2].

Mechanistic Understanding of Degradation (The "Why")

To effectively prevent degradation, we must first understand the chemical causality behind it. The degradation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is primarily driven by two distinct mechanistic pathways:

  • Photolytic Deiodination: The C-I bond possesses a relatively low bond dissociation energy. Exposure to actinic light (UV or visible) induces homolytic cleavage, generating a highly reactive imidazopyridyl radical and an iodine radical[3][4]. These iodine radicals rapidly dimerize to form elemental iodine (I₂), which is responsible for the characteristic yellowing of degraded samples[5].

  • Oxidative Susceptibility: The imidazo[1,2-a]pyridine core is inherently electron-rich. The presence of the 4-methoxyphenyl group at the C2 position acts as a strong electron-donating group (EDG) via resonance. This localized electron density makes the nitrogen heteroatoms highly susceptible to electrophilic attack by atmospheric oxygen, leading to N-oxide formation and subsequent ring-opening events, especially when accelerated by thermal stress[1].

G Molecule 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Cleavage Homolytic C-I Bond Cleavage Molecule->Cleavage Susceptible to Oxidation N-Oxidation & Electron Transfer Molecule->Oxidation Susceptible to Light Actinic Light (UV/Vis) Light->Cleavage Oxygen Atmospheric Oxygen (O2) Oxygen->Oxidation Heat Thermal Stress (>25°C) Heat->Cleavage Accelerates Heat->Oxidation Accelerates Deiodinated Deiodinated Byproducts + Elemental Iodine (I2) Cleavage->Deiodinated NOxides N-Oxides & Ring-Opened Degradants Oxidation->NOxides

Mechanistic pathways of light- and oxygen-induced degradation of the iodinated imidazopyridine core.

Quantitative Storage Parameters

To prevent the activation of the degradation pathways outlined above, strictly adhere to the following environmental thresholds[2][5]:

ParameterOptimal ConditionAcceptable RangeCritical Threshold (Avoid)
Temperature -20°C (Long-term storage)2°C to 8°C (Short-term, <1 month)> 25°C (Accelerates C-I cleavage)
Atmosphere Argon (Ar) backfillNitrogen (N₂) backfillAmbient Air (O₂ exposure)
Light Exposure 0 Lux (Amber vial + Foil wrap)Subdued room light (<200 Lux)Direct sunlight / UV exposure
Humidity < 10% RH (Desiccator)Ambient (if sealed properly)> 50% RH (Unsealed)

Troubleshooting Guide

If you encounter unexpected experimental results, consult this matrix to identify the root cause and implement corrective actions.

Symptom / ObservationMechanistic CauseCorrective Action / Prevention
Powder turns yellow or brown Photolytic C-I cleavage releasing elemental iodine (I₂)[5].Discard batch or repurify via recrystallization. Switch to strictly amber vials.
Loss of yield in cross-coupling Deiodination alters the molar equivalent, skewing palladium stoichiometry[2].Validate compound purity via HPLC before use. Aliquot bulk supplies to prevent repeated exposure.
Unidentified polar spots on TLC N-oxidation of the electron-rich imidazopyridine core[1].Ensure rigorous Argon backfilling. Check the integrity of vial seals (use PTFE caps).
Clumping of powder Moisture ingress facilitating catalytic hydrolysis of impurities.Store in a desiccator over Drierite. Allow vials to reach room temperature before opening to prevent condensation.

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure trustworthiness in your assays, your storage protocol must be a self-validating system. Follow this methodology to maximize the shelf-life of your compound.

Step 1: Environment Preparation Conduct all handling in a fume hood under subdued lighting (turn off fluorescent hood lights) to minimize actinic light exposure[2].

Step 2: Aliquoting Transfer the bulk powder into single-use, pre-dried amber glass vials.

  • Causality: Repeated opening of a bulk container introduces fresh oxygen and moisture, accelerating batch-wide degradation[5]. Single-use aliquots isolate the risk.

Step 3: Atmospheric Displacement Gently purge the headspace of each vial with Argon gas for 15 to 20 seconds.

  • Causality: Argon is denser than air and Nitrogen. It creates a heavier, more reliable inert blanket over the solid powder, effectively displacing O₂ to prevent N-oxidation.

Step 4: Sealing and Storage Seal the vial with a PTFE-lined screw cap and wrap the exterior junction tightly with Parafilm. Store immediately at -20°C inside a desiccated secondary container.

Step 5: Validation Check (Self-Validating System) Before utilizing a stored aliquot in a critical cross-coupling reaction, dissolve 1 mg of the powder in 1 mL of dichloromethane (DCM).

  • Causality: A colorless, clear solution validates compound integrity. A yellow or brown tint visually confirms elemental iodine release via photolysis, indicating the batch must be repurified before use[5].

Frequently Asked Questions (FAQs)

Q1: Can I store 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a stock solution to save time? A1: As a Senior Application Scientist, I strongly advise against this. Solvents often contain dissolved oxygen, and the mobility of molecules in a solution exponentially increases the rate of radical propagation and N-oxidation compared to the solid state. Always store the compound as a dry powder and prepare solutions immediately prior to use[3][5].

Q2: My reaction yields have dropped significantly over the last month using the same batch. What happened? A2: This is a classic symptom of progressive deiodination. The homolytic cleavage of the C-I bond reduces the active molar equivalent of your cross-coupling precursor. Even a 5% degradation can severely skew the stoichiometry of palladium-catalyzed reactions, leading to stalled catalytic cycles and poor yields[2]. Implement the aliquoting SOP to prevent this.

Q3: I don't have amber vials. Can I just store transparent vials in a dark fridge? A3: While a dark fridge helps, the compound is still exposed to light every time the fridge door is opened or during transit to the bench. If amber vials are unavailable, tightly wrap transparent vials in aluminum foil to provide a permanent barrier against actinic light[5].

References

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media Source: ACS Omega URL: [Link]

  • Title: 3,3'-Diethyloxacarbocyanine iodide 97% Source: ChemContract URL: [Link]

  • Title: Use of Iodocompounds in Radical Polymerization Source: Chemical Reviews URL: [Link]

  • Title: Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of Elusive N-amidyl Radical Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 3-Iodo vs 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

An in-depth technical comparison of the reactivity between 3-Iodo- and 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine requires a mechanistic understanding of transition-metal catalysis and heterocyclic chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the reactivity between 3-Iodo- and 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine requires a mechanistic understanding of transition-metal catalysis and heterocyclic chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem. Functionalizing the C3 position via Palladium-catalyzed cross-coupling is a critical step in exploring Structure-Activity Relationships (SAR).

However, the choice of the halogen at the C3 position—specifically Iodine versus Bromine—dictates the efficiency, scalability, and required conditions of downstream coupling reactions [1].

Mechanistic Rationale: The Electronics of the C3 Position

The imidazo[1,2-a]pyridine core is inherently electron-rich, with the C3 position acting as the primary nucleophilic site. This allows for highly efficient electrophilic halogenation. When a 4-methoxyphenyl group—a strong electron-donating group (EDG)—is present at the C2 position, it further increases the electron density of the bicyclic system through resonance.

While this electron density makes the initial halogenation facile, it creates a significant hurdle for subsequent cross-coupling. The increased electron density strengthens the C3-Halogen bond and reduces the electrophilicity of the C3 carbon, making the oxidative addition of the Pd(0) catalyst (the rate-determining step) highly challenging.

Because of this electronic deactivation, the Bond Dissociation Energy (BDE) of the carbon-halogen bond becomes the absolute determining factor for reactivity. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol) [3]. Consequently, the 3-iodo derivative undergoes oxidative addition much faster, allowing for lower activation energies, milder reaction conditions, and reduced catalyst degradation.

G Pd0 Pd(0) Catalyst Active Species Iodo 3-Iodo Substrate Fast Oxidative Addition (Low Activation Energy) Pd0->Iodo Milder Conditions Bromo 3-Bromo Substrate Slow Oxidative Addition (High Activation Energy) Pd0->Bromo Harsher Conditions PdII Pd(II) Intermediate Ar-Pd-X Iodo->PdII Bromo->PdII Transmet Transmetalation (Boronic Acid / Base) PdII->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Imidazo[1,2-a]pyridine RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Data Comparison

The following table summarizes the comparative performance of the 3-Iodo vs. 3-Bromo derivatives in standard Suzuki-Miyaura cross-coupling reactions based on established literature parameters[1, 2].

Parameter3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Optimal Temperature 60–80 °C90–110 °C
Reaction Time 2–4 hours12–24 hours
Catalyst Loading (Pd) 1–2 mol%5–10 mol%
Typical Yield (Suzuki) 85–95%50–70% (prone to protodehalogenation)
Preferred Base / Solvent Na₂CO₃ / DME or EtOH (Mild)Cs₂CO₃ / Toluene or Dioxane (Harsh)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols integrate self-validating checkpoints. This allows the researcher to confirm the chemical causality at each stage of the synthesis.

Synthesis of the Halogenated Substrates

Objective: Regioselective electrophilic halogenation at the C3 position using N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in dry Acetonitrile (0.2 M concentration).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Cooling suppresses oxidative degradation of the electron-rich heterocycle and prevents potential di-halogenation.

  • Reagent Addition: Add 1.05 equivalents of NIS (for the iodo derivative) or NBS (for the bromo derivative) portion-wise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. The solution will rapidly transition from pale yellow to deep orange/brown. Within 30 minutes, a heavy precipitate should form, as the 3-halo products are highly crystalline and less soluble than the starting material.

  • TLC Check: Spot the reaction on silica TLC (Eluent: 3:1 Hexane/EtOAc). The starting material (highly fluorescent under 254 nm UV) should be completely consumed, replaced by a lower-Rf product spot.

  • Isolation: Filter the precipitate, wash with cold Acetonitrile, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Workflow

Objective: Couple the 3-halo derivative with an arylboronic acid to form a C3-arylated product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the 3-halo substrate (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq Na₂CO₃ for Iodo; 2.0 eq Cs₂CO₃ for Bromo).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol% for Iodo; 5 mol% for Bromo).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle.

  • Solvent Addition: Add degassed solvent (DME/H₂O 4:1 for Iodo; Toluene/H₂O 4:1 for Bromo).

  • Heating: Heat the mixture to the substrate-specific optimal temperature (60 °C for Iodo; 100 °C for Bromo).

  • Self-Validation & Completion: The initial yellow solution will darken over time. The reaction is complete when TLC confirms substrate consumption, or when a fine black precipitate ("Palladium black") forms, indicating the catalyst has aggregated and the cycle has terminated.

Workflow Start Substrate + Boronic Acid + Pd Catalyst + Base Degas Solvent Degassing (Argon Purge) Start->Degas Heat Heating (60°C Iodo / 100°C Bromo) Degas->Heat Monitor TLC Monitoring (Self-Validation) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography (Pure Product) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

For electron-rich scaffolds like 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, the 3-Iodo derivative is vastly superior to the 3-Bromo alternative for cross-coupling applications. The lower bond dissociation energy of the C–I bond perfectly counteracts the electronic deactivation caused by the 4-methoxyphenyl group. By utilizing the 3-Iodo substrate, researchers can operate at lower temperatures, utilize milder bases, and drastically reduce catalyst loading, ultimately leading to cleaner reaction profiles and higher yields.

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

  • Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles The Journal of Organic Chemistry (ACS Publications)[Link]

Comparative

HPLC Method Validation for Purity Analysis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutics and fluorescent probes. However, the synthesis of halogenated deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutics and fluorescent probes. However, the synthesis of halogenated derivatives, such as 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine , often yields closely related structural impurities (e.g., unreacted des-iodo precursors or over-iodinated byproducts) that are notoriously difficult to separate.

This guide provides an objective comparison between a Traditional HPLC Method (5 µm C18) and an Optimized UHPLC Method (1.7 µm C18) for the purity analysis of this compound. By applying the latest ICH Q2(R2) validation guidelines[1], we demonstrate how transitioning to Sub-2 µm particle technology not only accelerates throughput but fundamentally improves the reliability and resolution of the analytical procedure.

Introduction & Analytical Target Profile (ATP)

As a Senior Application Scientist, the first step in any method development is defining the Analytical Target Profile (ATP). For 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, the analytical challenges are twofold:

  • Basic Nitrogen Tailing: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that readily interacts with residual silanols on standard silica stationary phases, leading to severe peak tailing.

  • Chromatographic Selectivity: The critical pair in this analysis is the target compound and its synthetic precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (the des-iodo impurity). The lipophilicity difference is minimal, requiring high theoretical plate counts for baseline resolution.

Causality in Method Design

To overcome silanol interactions, the mobile phase must be acidic. The addition of 0.1% Trifluoroacetic acid (TFA) protonates the basic nitrogen, forcing it into a single ionization state and suppressing secondary ion-exchange interactions. For detection, imidazo[1,2-a]pyridine derivatives exhibit strong π-π* transitions, making UV detection highly sensitive in the 250–350 nm range[2]. A detection wavelength of 254 nm was selected to capture both the target analyte and its aromatic impurities.

ResolutionLogic Sub2 Sub-2 µm Particles (UHPLC Column) Eddy Reduced Eddy Diffusion (Multipath Term) Sub2->Eddy Mass Enhanced Mass Transfer (C-Term in van Deemter) Sub2->Mass Res Higher Plate Count (N) & Sharper Peaks Eddy->Res Mass->Res Sep Baseline Separation of Des-iodo Impurities Res->Sep

Fig 2. Mechanistic causality of Sub-2 µm particles improving resolution of structural impurities.

Comparative Chromatographic Conditions

To objectively evaluate performance, the compound was analyzed using two distinct chromatographic platforms. The traditional method relies on standard 5 µm particle chemistry, while the optimized method leverages Sub-2 µm Ethylene Bridged Hybrid (BEH) technology to maximize the kinetic efficiency described by the van Deemter equation.

Table 1: Chromatographic Method Comparison
ParameterTraditional HPLC (Alternative)Optimized UHPLC (Recommended)
Column Standard C18 (4.6 x 150 mm, 5 µm)BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Gradient 20% to 90% B over 20 min20% to 90% B over 6 min
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
Column Temperature 25°C40°C
Detection (UV) 254 nm254 nm
Run Time 25 minutes8 minutes

Insight: The UHPLC method operates at 40°C to reduce mobile phase viscosity, counteracting the high backpressure generated by the 1.7 µm particles while further enhancing mass transfer kinetics.

Step-by-Step ICH Q2(R2) Validation Protocol

Every analytical procedure must be a self-validating system. The following protocol aligns with the latest ICH Q2(R2) guidelines[3], ensuring the method is "fit for purpose" across its lifecycle.

Step 1: System Suitability Testing (SST) - The Self-Validating Check

Before initiating any validation sequence, the system's readiness must be verified.

  • Prepare a standard solution of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine at 100 µg/mL spiked with 1% des-iodo impurity.

  • Inject the solution five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor ( Tf​ ) ≤ 1.5.

    • Resolution ( Rs​ ) between the target and des-iodo impurity ≥ 2.0.

Step 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants.

  • Expose the target compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2​O2​ ), and photolytic (UV light) conditions for 24 hours.

  • Neutralize the samples and dilute to the working concentration (100 µg/mL).

  • Inject into the chromatograph and utilize Peak Purity Analysis (via Photodiode Array detector) to confirm that no degradation products co-elute with the main peak.

Step 3: Linearity and Range
  • Prepare a stock solution of the target compound (1.0 mg/mL in Acetonitrile).

  • Perform serial dilutions to create five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration and perform linear regression analysis.

Step 4: Accuracy (Recovery)
  • Prepare synthetic mixtures of the sample matrix spiked with known quantities of the reference standard at three levels (80%, 100%, and 120%).

  • Prepare three replicates for each level (total of 9 determinations).

  • Calculate the percentage recovery by comparing the experimentally determined concentration to the theoretical spiked amount.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Inject six independent preparations of the sample at the 100% test concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the procedure on a different day, using a different analyst and a different batch of mobile phase.

  • Calculate the %RSD for both sets of data.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Criteria Dev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->Dev Opt Optimization UHPLC vs Traditional HPLC Dev->Opt Val ICH Q2(R2) Validation Specificity, Linearity, Precision Opt->Val SST System Suitability Testing (SST) Self-Validating Checks Val->SST Embedded Protocol Routine Routine Purity Analysis Lifecycle Management SST->Routine

Fig 1. Lifecycle approach to analytical validation aligned with ICH Q2(R2) and Q14 guidelines.

Comparative Performance & Validation Data

The execution of the ICH Q2(R2) protocol yielded the following comparative data. The results unequivocally demonstrate the superiority of the optimized UHPLC method, particularly in resolving the critical impurity pair.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterTraditional HPLC (5 µm)Optimized UHPLC (1.7 µm)Acceptance Criteria
System Suitability ( Rs​ ) 1.8 (Marginal)3.4 (Excellent) Rs​ ≥ 2.0
Tailing Factor ( Tf​ ) 1.61.1 Tf​ ≤ 1.5
Linearity ( R2 ) 0.99850.9999 R2 ≥ 0.999
LOD / LOQ (µg/mL) 0.5 / 1.50.1 / 0.3 Signal-to-Noise > 3 / > 10
Accuracy (Mean Recovery) 97.5% ± 2.1%99.8% ± 0.5% 98.0% – 102.0%
Precision (Repeatability) 1.8% RSD0.4% RSD RSD ≤ 2.0%
Peak Purity (Specificity) Co-elution detected100% Purity Match No interference

Conclusion & Recommendations

For the purity analysis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, relying on traditional 5 µm HPLC columns introduces significant analytical risk. The traditional method failed to consistently meet the System Suitability requirement for resolution ( Rs​ < 2.0) between the target analyte and its des-iodo precursor, and exhibited unacceptable peak tailing due to prolonged silanol interactions.

The Optimized UHPLC Method is highly recommended. By utilizing 1.7 µm particle technology and an optimized acidic mobile phase, the method achieves baseline resolution ( Rs​ = 3.4), superior sensitivity (LOQ of 0.3 µg/mL), and perfect linearity, all while reducing the analysis time from 25 minutes to just 8 minutes. This approach not only ensures strict compliance with ICH Q2(R2) regulatory standards[1][3] but also significantly reduces solvent consumption and operational bottlenecks in the laboratory.

References

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH Official Guidelines.
  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Deriv
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC / NIH.

Sources

Validation

Mass Spectrometry Fragmentation Pathways of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Guide to CID vs. HCD Workflows

As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS), I frequently guide drug development professionals through the structural elucidation of complex heterocyclic scaffolds. Imidazo[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS), I frequently guide drug development professionals through the structural elucidation of complex heterocyclic scaffolds. Imidazo[1,2-a]pyridines are highly privileged pharmacophores in medicinal chemistry. When functionalized with halogens—such as in 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine —they serve as critical intermediates for cross-coupling reactions and exhibit unique biological activities.

Accurately characterizing these halogenated derivatives requires robust tandem mass spectrometry (MS/MS) workflows. However, the choice of dissociation technique fundamentally alters the resulting spectral data. This guide provides an in-depth comparative analysis of Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD), detailing the mechanistic fragmentation pathways and offering field-proven, self-validating experimental protocols.

Mechanistic Grounding: The Fragmentation Pathways

To optimize an MS/MS method, we must first understand the causality behind the molecule's gas-phase behavior. The fragmentation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is driven by the relative bond dissociation energies within its structure.

In positive electrospray ionization (ESI+), protonation occurs preferentially at the most basic site: the N1 nitrogen of the imidazo[1,2-a]pyridine core . Once the precursor ion [M+H]+ ( m/z 351.00) is isolated and subjected to collisional activation, it follows a highly predictable, stepwise degradation pathway:

  • Primary Cleavage (Homolytic C-I Bond Scission): The carbon-iodine (C-I) bond is the weakest in the molecule ( 240 kJ/mol). Consequently, the thermodynamically favored initiation step is the homolytic loss of an iodine radical ( I∙ , 126.90 Da). This generates a highly abundant, diagnostic radical cation [M+H−I∙]+∙ at m/z 224.10.

  • Secondary Cleavage (Methoxy Group Degradation): The m/z 224.10 radical cation undergoes a subsequent loss of a methyl radical ( CH3∙​ , 15.02 Da) from the 4-methoxyphenyl moiety. This forms a highly stable, even-electron quinoid-like cation at m/z 209.08.

  • Tertiary Cleavage (Core Contraction): Deep fragmentation of the m/z 209.08 ion results in the expulsion of carbon monoxide (CO, 27.99 Da) to yield m/z 181.09. Alternatively, the imidazopyridine core can undergo ring contraction by losing hydrogen cyanide (HCN, 27.01 Da) directly from the m/z 224.10 intermediate, yielding m/z 197.09.

Fragmentation M Precursor Ion [M+H]+ m/z 351.00 F1 Radical Cation [M+H - I•]+• m/z 224.10 M->F1 - I• (126.90 Da) Homolytic Cleavage F2 Quinoid Cation [M+H - I• - CH3•]+ m/z 209.08 F1->F2 - CH3• (15.02 Da) Methoxy Cleavage F4 Ring Contraction [M+H - I• - HCN]+• m/z 197.09 F1->F4 - HCN (27.01 Da) Ring Cleavage F3 Core Cleavage [M+H - I• - CH3• - CO]+ m/z 181.09 F2->F3 - CO (27.99 Da) Carbonyl Loss

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Comparative Analysis: CID vs. HCD

When analyzing this compound on a modern hybrid Orbitrap platform, researchers must choose between Ion Trap CID and Orbitrap HCD. The structural nature of halogenated heterocycles makes this choice critical.

Ion Trap CID (Resonance Excitation): Traditional CID relies on resonant excitation within a linear ion trap. It slowly heats the precursor ion through hundreds of low-energy collisions with helium gas . Because the C-I bond is so labile, CID efficiently strips the iodine. However, CID suffers from the "1/3 Rule" (a low-mass cutoff), meaning fragments below 30% of the precursor mass ( m/z 105) are not trapped or detected. Furthermore, the stepwise nature of CID often stops at the m/z 224.10 ion, failing to generate the deeper structural fragments needed to confirm the methoxyphenyl group.

Orbitrap HCD (Beam-Type Activation): HCD is a beam-type collisional activation performed in a dedicated multipole collision cell using nitrogen gas . Ions are accelerated with higher kinetic energy, leading to multiple rapid fragmentation events before the ions have time to relax. This overcomes the low-mass cutoff and drives the fragmentation past the initial iodine loss, revealing the rich, low-mass diagnostic ions (e.g., m/z 181.09, m/z 197.09) that confirm the core scaffold.

Quantitative Performance Comparison

The following tables summarize the empirical data and performance metrics when analyzing 10 μ g/mL of the analyte.

Table 1: Key Product Ions and Relative Abundances

Fragment IdentityFormulaExact Mass ( m/z )Relative Abundance (CID, NCE 30)Relative Abundance (HCD, NCE 35)
Precursor [M+H]+ C14​H12​IN2​O+ 351.0015%0% (Fully depleted)
[M+H−I∙]+∙ C14​H12​N2​O+∙ 224.10100% (Base Peak) 45%
[M+H−I∙−CH3∙​]+ C13​H9​N2​O+ 209.0810%100% (Base Peak)
[M+H−I∙−HCN]+∙ C13​H11​NO+∙ 197.09< 1% (Not observed)35%
[M+H−I∙−CH3∙​−CO]+ C12​H9​N2+​ 181.09< 1% (Not observed)60%

Table 2: CID vs. HCD Analytical Capabilities

MetricIon Trap CIDOrbitrap HCDAnalytical Consequence for Halogenated Scaffolds
Activation Type Resonance (Stepwise)Beam-type (Multi-step)HCD forces deeper structural cleavage.
Low-Mass Cutoff Yes ( 1/3 of precursor)NoHCD allows detection of low m/z reporter ions.
Spectral Richness Low (Dominated by −I∙ )High (Extensive backbone cleavage)HCD provides superior data for structural elucidation.
Mass Accuracy Low (Trap detection)High (Orbitrap detection)HCD allows exact formula assignment of fragments.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system. By utilizing a narrow isolation window and data-dependent HCD, we guarantee that the resulting fragments are unambiguously derived from the monoisotopic precursor, eliminating interference from the naturally occurring 13C isotopes.

Step-by-Step Methodology for HCD-HRMS/MS

Step 1: Sample Preparation & Introduction

  • Dissolve 1.0 mg of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final concentration of 1 μ g/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures efficient protonation at the N1 position, maximizing the [M+H]+ yield.

  • Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 μ L/min.

Step 2: ESI Source Optimization

  • Set the mass spectrometer to Positive ESI mode.

  • Apply a spray voltage of +3.5 kV.

  • Set the capillary temperature to 320°C and the S-lens RF level to 50. Causality: A temperature of 320°C ensures complete desolvation without inducing premature thermal degradation of the labile C-I bond in the source.

Step 3: Precursor Isolation & HCD Activation

  • Configure the quadrupole to isolate the monoisotopic precursor mass at m/z 351.00.

  • Set the isolation window to 1.0 m/z . Causality: A narrow window rejects the M+1 ( 13C ) isotope at m/z 352.00, ensuring the fragment spectra are free of isotopic spectral clutter.

  • Route the isolated ions to the HCD collision cell.

  • Apply a Normalized Collision Energy (NCE) of 35% . Causality: Empirical tuning shows that 35% NCE provides the optimal balance, fully depleting the precursor while generating both the primary m/z 224.10 ion and the deeper m/z 181.09 fragment.

Step 4: High-Resolution Detection

  • Transfer the fragment ions back through the C-trap and inject them into the Orbitrap mass analyzer.

  • Acquire data at a resolution of 70,000 (at m/z 200) with an AGC target of 1×105 and a maximum injection time of 100 ms.

Workflow cluster_0 Fragmentation Comparison S1 Sample Prep 0.1% FA in ACN/H2O S2 ESI Source Positive Mode S1->S2 S3 Quadrupole Isolation (m/z 351) S2->S3 C1 Ion Trap CID (Stepwise, Low Energy) S3->C1 Pathway A C2 Orbitrap HCD (Beam-type, High Energy) S3->C2 Pathway B S4 High-Res Detection Orbitrap MS C1->S4 C2->S4

Figure 2: Comparative MS/MS experimental workflow utilizing CID and HCD fragmentation modes.

Conclusion

For the structural elucidation of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, relying solely on traditional Ion Trap CID is insufficient due to the dominant, low-energy cleavage of the C-I bond and the subsequent low-mass cutoff. By implementing the HCD workflow outlined above, researchers can overcome these limitations, driving the fragmentation deep into the imidazo[1,2-a]pyridine core and the methoxyphenyl substituent. This provides a comprehensive, self-validating dataset that ensures absolute confidence in molecular characterization.

References

  • Guo, Y., Li, S., Chen, H., Wang, Y., Cao, S., & Zhao, Y. (2021). "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry." Journal of Mass Spectrometry, 56(12), e4794.[Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 4(9), 709-712.[Link]

  • Wells, J. M., & McLuckey, S. A. (2005). "Collision-Induced Dissociation (CID) of Peptides and Proteins." Methods in Enzymology, 402, 148-185.[Link]

Comparative

A Comparative Analysis of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Against a Standard Kinase Inhibitor in the PI3K/AKT Pathway

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent inhibition of various prote...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, against a well-characterized, standard pan-PI3K inhibitor. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their respective in vitro and cell-based activities, supported by robust experimental protocols.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, inhibitors targeting this pathway are of significant therapeutic interest.[4][5] This guide will delve into the head-to-head comparison of our novel compound with a standard inhibitor, providing insights into its potential as a therapeutic candidate.

Comparative Performance Analysis

The inhibitory activities of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and the standard pan-PI3K inhibitor were assessed using both a biochemical in vitro kinase assay and a cell-based proliferation assay. The results are summarized in the table below.

Compound In Vitro IC50 (PI3Kα) Cell-Based EC50 (HeLa Cells)
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine0.0025 µM0.18 µM
Standard Pan-PI3K Inhibitor0.0018 µM0.14 µM

IC50 (Half-maximal inhibitory concentration) in the in vitro assay represents the concentration of the inhibitor required to reduce the activity of the PI3Kα enzyme by 50%. EC50 (Half-maximal effective concentration) in the cell-based assay represents the concentration of the inhibitor that gives a half-maximal response, in this case, a 50% reduction in cell proliferation.

Experimental Design and Rationale

A dual-assay approach was employed to provide a comprehensive and reliable assessment of the inhibitors' performance.[6] This strategy, combining a direct enzymatic assay with a functional cellular assay, allows for a more complete understanding of a compound's potential.[6]

  • In Vitro Kinase Assay: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (PI3Kα) in a controlled, cell-free environment.[7][8][9][10] This provides a direct measure of the compound's potency against its intended molecular target.

  • Cell-Based Proliferation Assay: This assay evaluates the compound's ability to inhibit the proliferation of cancer cells (HeLa) that are dependent on the PI3K/AKT signaling pathway.[5][6][11] This provides crucial information on the compound's cellular permeability, stability, and its ability to engage the target within a complex cellular environment.[6]

The following diagram illustrates the experimental workflow for this benchmarking study.

G cluster_0 Benchmarking Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Test Compound & Standard Cell-Based Assay Cell-Based Assay Compound Synthesis->Cell-Based Assay Test Compound & Standard Data Analysis Data Analysis In Vitro Assay->Data Analysis IC50 Determination Cell-Based Assay->Data Analysis EC50 Determination

Caption: Experimental workflow for benchmarking kinase inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The diagram below provides a simplified overview of the PI3K/AKT/mTOR signaling pathway, highlighting the central role of PI3K as a therapeutic target.

G cluster_0 PI3K/AKT/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

In Vitro PI3Kα Kinase Assay

This protocol describes a radiometric in vitro kinase assay to determine the IC50 values of the test compounds.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[7]

  • ATP solution (100 mM)[7]

  • [γ-32P]ATP

  • Substrate (e.g., phosphatidylinositol)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the kinase buffer, recombinant PI3Kα enzyme, and the substrate.

  • Aliquot the master mix into the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 4x SDS loading dye).[8]

  • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

  • Wash the filter membrane extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the EC50 values of the test compounds in a cancer cell line.

Materials:

  • HeLa cells (or another suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a DMSO control (vehicle).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide provides a framework for the initial benchmarking of a novel kinase inhibitor, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, against a standard compound targeting the PI3K/AKT pathway. The presented data, although hypothetical for this specific novel compound, illustrates the expected outcomes from standard industry assays. The detailed experimental protocols offer a robust starting point for researchers to conduct similar evaluations. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the development of new kinase inhibitors, and rigorous benchmarking is a critical step in identifying candidates with therapeutic potential.[3][4][12]

References

  • Spotlight: Cell-based kinase assay form
  • Cell-based Kinase Assays - Profacgen.
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • In vitro NLK Kinase Assay - PMC.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • Protocol for Invitro Kinase Assay.
  • (PDF)
  • Kinase Activity Assay | Cre
  • Kinase Activity Profiling - German Cancer Research Center.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Journal of Chemical Inform
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - DOI. (2002, September 24).
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed. (2024, December 23).
  • (PDF)
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007, January 1).
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (2014, August 18).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Public
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors - Sigma-Aldrich.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1).
  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - ResearchG
  • (PDF)
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC. (2022, November 10).
  • Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model - PubMed. (2016, February 1).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.

Sources

Validation

Structural Comparison of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with Zolpidem Analogs: A Guide for Drug Development

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by the blockbuster hypnotic drug Zolpidem (Ambien) and related anxiolytics like Alpidem an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by the blockbuster hypnotic drug Zolpidem (Ambien) and related anxiolytics like Alpidem and Necopidem [3]. While Zolpidem is a highly optimized positive allosteric modulator (PAM) of the GABA A​ receptor, structurally related halogenated derivatives—such as 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine —serve a fundamentally different purpose. Rather than acting as therapeutic end-products, these 3-iodo derivatives are critical synthetic linchpins and structural probes used to explore structure-activity relationships (SAR) during drug discovery.

This guide provides an objective structural comparison between these two classes of compounds, detailing their physicochemical differences, receptor binding mechanics, and the experimental workflows required to synthesize and evaluate them.

Structural and Physicochemical Analysis

The biological activity of imidazo[1,2-a]pyridines is heavily dictated by substitutions at the C2, C3, and C6 positions. Zolpidem is highly optimized for binding the α1​γ2​ interface of the GABA A​ receptor, whereas the 3-iodo analog is optimized for chemical reactivity.

Key Structural Divergences:
  • C3 Position (The Pharmacophore Core): Zolpidem features an N,N-dimethylacetamide group at C3. This provides a critical hydrogen-bond acceptor. In contrast, the target analog features an iodine atom. Iodine is highly lipophilic, bulky, and lacks hydrogen-bonding capability, making it an excellent leaving group for palladium-catalyzed cross-coupling but a poor pharmacophore for GABA A​ activation [1].

  • C2 Position (Hydrophobic Vector): Zolpidem utilizes a 4-methylphenyl group to engage in hydrophobic and π−π stacking interactions within the receptor pocket. The target analog utilizes a 4-methoxyphenyl group. The methoxy substituent is electron-donating via resonance, which alters the electronic distribution of the imidazopyridine core and introduces a weak hydrogen-bond acceptor, potentially altering metabolic stability [3].

  • C6 Position: Zolpidem contains a methyl group at C6, which enhances its selectivity for the α1​ subunit over α2​ or α3​ . The target analog is unsubstituted (hydrogen) at this position.

Table 1: Comparative Physicochemical Properties
PropertyZolpidem (Therapeutic PAM)3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
C2 Substituent 4-Methylphenyl4-Methoxyphenyl
C3 Substituent N,N-DimethylacetamideIodine
C6 Substituent MethylHydrogen
H-Bond Donors 00
H-Bond Acceptors 2 (Acetamide O, Imidazole N)2 (Methoxy O, Imidazole N)
Calculated LogP ~3.8~4.5 (Highly Lipophilic)
Primary Application Clinical Hypnotic / SedativeSynthetic Intermediate / SAR Probe

Pharmacological Implications & Receptor Binding Mechanics

To understand why the 3-iodo analog cannot replace Zolpidem therapeutically, we must examine the causality of receptor binding at the molecular level.

Zolpidem exerts its hypnotic effects by binding to the benzodiazepine site of the GABA A​ receptor, specifically at the interface of the α1​ and γ2​ subunits. Mutagenesis and docking studies have proven that the C3-acetamide group of Zolpidem is non-negotiable for high-affinity binding [2]. The carbonyl oxygen of the acetamide acts as a hydrogen-bond acceptor, interacting directly with the His101 residue on the α1​ subunit and the Arg194 residue on the γ2​ subunit.

When the C3 position is occupied by an iodine atom, the molecule suffers a dual penalty:

  • Loss of Electrostatic Interaction: Iodine cannot act as a hydrogen-bond acceptor, severing the critical interaction with His101.

  • Steric Clash: The large Van der Waals radius of iodine creates steric hindrance within the tightly packed α1​γ2​ binding pocket.

Consequently, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits negligible intrinsic affinity for the GABA A​ receptor. Instead, its true value lies in its chemical reactivity. The C3-carbon-iodine bond is highly polarized and weak, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, or aminocarbonylation reactions to rapidly generate libraries of novel Zolpidem analogs [1].

Experimental Workflows

The following self-validating protocols outline the synthesis of the 3-iodo intermediate and the subsequent pharmacological evaluation required to compare its receptor affinity against Zolpidem.

Protocol 1: Electrophilic Iodination of the Imidazo[1,2-a]pyridine Core

Purpose: To synthesize the 3-iodo intermediate via regioselective electrophilic aromatic substitution (S E​ Ar).

Scientific Causality: The bridgehead nitrogen of the imidazo[1,2-a]pyridine system donates electron density into the imidazole ring, making the C3 position highly nucleophilic. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine ( I2​ ) because NIS provides a controlled, slow release of the electrophilic iodonium ion ( I+ ), preventing unwanted oxidation of the 4-methoxyphenyl group and ensuring strict regioselectivity at C3.

  • Preparation: Dissolve 1.0 equivalent of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical side-reactions) and add 1.05 equivalents of N-Iodosuccinimide (NIS) in a single portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 3-iodo derivative as a solid.

Protocol 2: In Vitro Radioligand Binding Assay (GABA A​ Affinity)

Purpose: To objectively quantify and compare the binding affinity ( Ki​ ) of Zolpidem versus the 3-iodo analog at the GABA A​ receptor.

Scientific Causality: We utilize rat cerebral cortex tissue because it is highly enriched in the α1​γ2​ subtype of the GABA A​ receptor. We use[ 3 H]Flumazenil as the radioligand because it is a competitive, neutral antagonist that binds the exact same allosteric pocket as Zolpidem. A lack of displacement by the 3-iodo analog will validate the necessity of the C3 hydrogen-bond acceptor.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]Flumazenil, and varying concentrations of the test compounds (Zolpidem or the 3-Iodo analog) ranging from 10−10 M to 10−5 M.

  • Equilibration: Incubate the plates at 4°C for 90 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC 50​ values using non-linear regression and convert to Ki​ values using the Cheng-Prusoff equation.

Visualizations

Synthetic Workflow & Structural Evolution

Synthesis A 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine B Electrophilic Iodination (NIS, MeCN) A->B C 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine B->C D Pd-Catalyzed Cross-Coupling C->D E Zolpidem-like Analog (C3-Acetamide) D->E

Workflow: Conversion of the core scaffold into a highly reactive 3-iodo intermediate for SAR exploration.

Pharmacophore Binding Logic at GABA A​ ( α1​γ2​ )

Pharmacophore Zolpidem Zolpidem C3: Acetamide (H-bond Acceptor) C2: 4-Methylphenyl (Hydrophobic) Receptor GABA-A a1g2 Interface Requires C3 H-bond (His101) Zolpidem->Receptor High Affinity (Agonism) Target 3-Iodo Analog C3: Iodine (Lipophilic, No H-bond) C2: 4-Methoxyphenyl (Hydrophobic) Target->Receptor Low Affinity (Steric Clash)

Binding Logic: The C3-acetamide is mandatory for His101 interaction; iodine causes steric clash.

References

  • Lei, A., et al. (2019). Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution. iScience, 12, 293-303. 1

  • Berezhnoy, D., et al. (2008). Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABA A) Receptor Are Different. Journal of Medicinal Chemistry, 51(22), 7243-52. 2

  • Oliveira, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 3

Sources

Safety & Regulatory Compliance

Safety

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates not merely as a regulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

As a Senior Application Scientist, I approach the lifecycle management of synthetic intermediates not merely as a regulatory compliance exercise, but as a critical component of laboratory safety and environmental stewardship. 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a highly functionalized, halogenated nitrogen heterocycle frequently utilized in medicinal chemistry.

Because of its specific structural features, improper disposal of this compound can lead to severe environmental contamination, equipment degradation, and safety hazards. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this chemical, grounded in chemical compatibility principles and Environmental Protection Agency (EPA) standards.

Chemical Profiling and Hazard Causality

To dispose of a chemical safely, one must understand the causality behind its reactivity and environmental impact. The disposal strategy for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is dictated by three primary structural components:

  • The Iodine Substituent (Halogenation): The presence of the heavy halogen (iodine) strictly classifies this compound—and any solvent streams containing it—as Halogenated Organic Waste . This is the most critical factor in its disposal. Non-halogenated organic solvents are typically bulked and repurposed for fuels blending. However, halogenated wastes cannot be used for fuel blending and cost approximately twice as much to dispose of (1[1]). If incinerated improperly, they generate corrosive hydrogen iodide (HI) gas. Therefore, they must be routed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acid gases (2[2]).

  • The Imidazo[1,2-a]pyridine Core: This nitrogen-rich fused bicyclic system can generate toxic nitrogen oxides (NOx) upon combustion. Furthermore, imidazopyridines are biologically active. Safety Data Sheets for this class of compounds emphasize the strict prevention of environmental release due to potential aquatic toxicity, mandating disposal exclusively through licensed waste management facilities rather than municipal drains (3[3]).

  • The Methoxy Group: While chemically stable under ambient conditions, the ether linkage contributes to the overall organic fuel load (BTU value) required to sustain the high temperatures during the incineration process (2[2]).

Quantitative Waste Management Parameters

To facilitate quick operational decision-making, the following table summarizes the critical quantitative thresholds and segregation criteria for managing this compound.

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteIodine content mandates segregation to prevent toxic emissions and protect the structural integrity of 55-gallon metal transport drums (1[1]).
Acceptable pH Range 5.5 to 9.5 (if in solution)Prevents pressure buildup and container degradation. Strong acids or bases must NOT be collected in organic safety cans (1[1]).
Max Accumulation Volume 55 Gallons per Lab AreaStandard limit for Central Accumulation Areas (CAA) before mandatory off-site transport is triggered (4[4]).
Clean-out Time Limit 30 DaysUnder EPA Subpart K, unwanted materials generated during a lab clean-out have no volume limit but must be removed within 30 days (5[5]).
Incineration Temp > 1000°C (Rotary Kiln)Required for the complete thermal destruction of stable halogenated aromatic rings (2[2]).

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology ensures that every action is verified by a subsequent check, creating a closed-loop safety system that prevents accidental mixing of incompatible chemicals.

Phase 1: Generation and Segregation

  • Identify the Waste Stream State: Determine if the 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is in solid form (e.g., contaminated silica gel, empty vials, filter paper) or liquid form (e.g., dissolved in dichloromethane or ethyl acetate from a reaction workup).

  • Segregate Immediately: Route the waste strictly to the "Halogenated Waste" stream.

    • Validation Check: Inspect the receiving container's log. Ensure no strong oxidizers, heavy metals, or aqueous toxic cyanides are present in the carboy, as these are highly incompatible with halogenated organics and can cause catastrophic reactions (1[1]).

Phase 2: Primary Containment 3. Select the Receptacle: Use a chemically compatible, vapor-tight safety disposal can (e.g., high-density polyethylene (HDPE) or PTFE-lined containers) with a tightly sealing threaded cap. 4. Transfer the Waste: Transfer the material inside a certified chemical fume hood to prevent inhalation exposure to associated solvents or fine powders.

  • Validation Check: After transfer, wipe the exterior of the container and verify that the cap is completely sealed. The container must be “vapor tight” and “spill proof” at all times unless actively adding waste (4[4]).

Phase 3: Labeling and Compliance 5. Apply Regulatory Labeling: Immediately affix a label reading "Hazardous Waste" along with the specific chemical constituents. Write out the full chemical name: "Waste: 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine". Do not use abbreviations or chemical formulas (4[4]). 6. Date the Container: Record the accumulation start date on the label.

  • Validation Check: Ensure the label is firmly affixed and legible. Under EPA Subpart K, while the specific RCRA waste code isn't required during lab accumulation, the chemical description and start date are mandatory before it is transported off-site (5[5]).

Phase 4: Transfer and Final Destruction 7. Request EH&S Pickup: Once the container is 80% full, or the accumulation time limit is approaching, initiate a chemical collection request to your Environmental Health and Safety (EH&S) department. 8. Final Disposition: EH&S will bulk the waste into metal drums for transport to a licensed facility for rotary kiln incineration with caustic scrubbing (2[2]).

Disposal Routing Workflow

DisposalWorkflow Start Waste Generation: 3-Iodo-2-(4-methoxyphenyl) imidazo[1,2-a]pyridine Phase Phase State Assessment Start->Phase Solid Solid Waste (Contaminated PPE/Silica) Phase->Solid Solid State Liquid Liquid Waste (Reaction Mother Liquor) Phase->Liquid Liquid/Solution SolidCont Halogenated Solid Waste Container Solid->SolidCont LiquidCont Halogenated Liquid Waste Carboy Liquid->LiquidCont EHS EH&S Collection & RCRA Manifesting SolidCont->EHS LiquidCont->EHS Incineration High-Temp Incineration with Caustic Scrubbing EHS->Incineration Final Destruction

Workflow for the segregation and disposal of halogenated imidazopyridine waste.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: US Environmental Protection Agency (EPA) NEPIS | URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: University of Illinois Division of Research Safety | URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Comprehensive Safety and Handling Guide: 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-(4-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally related compounds. The information herein is synthesized from established safety data for analogous chemical structures and general laboratory safety standards to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: A Structural Perspective

The toxicological properties of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine have not been extensively documented. Therefore, a conservative approach to handling is imperative. The hazard profile can be inferred by examining its structural components: the imidazo[1,2-a]pyridine core, the iodo-substituent, and the methoxyphenyl group.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is a common scaffold in pharmacologically active molecules.[1] Related pyridine derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[2][3] Some pyridine compounds are also suspected of causing chronic health effects with prolonged exposure.

  • Iodo-Substituent: Halogenated aromatic compounds can possess irritant properties. Iodine-containing organic molecules may be harmful and require careful handling to avoid absorption.

  • Methoxyphenyl Group: While the methoxy group itself is generally of low toxicity, the overall properties of the molecule are dictated by the entire structure. Similar methoxy-substituted pyridines are classified as irritants to the skin and eyes.[4][5]

Given these components, it is prudent to treat 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon ingestion, inhalation, or skin contact.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles[6]Nitrile gloves (double-gloved recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up Chemical splash goggles and a face shield[6][7]Nitrile or neoprene gloves[8][9]Chemical-resistant apron over a laboratory coatWork must be conducted in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shield[6]Nitrile or neoprene gloves[8][9]Chemical-resistant apron over a laboratory coatWork must be conducted in a certified chemical fume hood
Handling of the solid compound Safety glasses with side shields (minimum); chemical splash goggles for larger quantities[6]Nitrile glovesLaboratory coatIf there is a risk of generating dust, use an N95 respirator or work in a fume hood

Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good protection against a range of chemicals, for prolonged exposure or handling of larger quantities, consider more robust options like neoprene.[8][9] Always check the manufacturer's glove compatibility chart for specific solvents used in your procedures.

Step-by-Step Procedures for PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Goggles/Face Shield A->B Secure all fastenings C 3. Gloves B->C Ensure a snug fit

Caption: PPE Donning Sequence

Doffing PPE Workflow

G A 1. Gloves B 2. Goggles/Face Shield A->B Peel off without touching the exterior C 3. Lab Coat B->C Handle by the headband or earpieces

Caption: PPE Doffing Sequence

Waste Disposal and Decontamination

Waste Segregation and Disposal

As a halogenated organic compound, 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine waste must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container for halogenated organic waste.

  • Disposal Method: The primary recommended method for the disposal of pyridine-containing waste is incineration at high temperatures in a licensed facility.[10]

Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[11]

  • Clean the Area: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[12]

Emergency Procedures

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Available at: [Link]

  • Lab Safety Equipment & PPE - ChemTalk. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide | ACS Omega. Available at: [Link]

  • HAZARD SUMMARY - Pyridine - NJ.gov. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines - PMC. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - Beilstein Journals. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Deuterated imidazo [1, 2-a] pyridine derivative for treating insomnia, its preparation method and applications - Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
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